Cyclohexanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKBCTPCXZNQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S, C6H11SH | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027416 | |
| Record name | Cyclohexanethiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor. | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3054 | |
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| Record name | Cyclohexanethiol | |
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| Record name | Cyclohexanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Cyclohexanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3054 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Cyclohexanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXANETHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
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| Record name | CYCLOHEXANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Cyclohexanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98 | |
| Record name | CYCLOHEXANETHIOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
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| Record name | CYCLOHEXANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
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| Record name | Cyclohexanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
4.00 (AIR= 1), Relative vapor density (air = 1): 4.0 | |
| Record name | CYCLOHEXANETHIOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3054 | |
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Color/Form |
Liquid, Colorless liquid. | |
CAS No. |
1569-69-3 | |
| Record name | CYCLOHEXANETHIOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
-181 °F (NIOSH, 2023), -118 °C, -181 °F | |
| Record name | CYCLOHEXANETHIOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
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| Record name | Cyclohexanethiol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanethiol, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula C₆H₁₁SH.[1] It is a colorless liquid recognized by its strong and often disagreeable odor.[1][2] This organosulfur compound serves as a crucial intermediate and starting material in various fields of organic synthesis. Its applications include the manufacturing of biologically active compounds such as inhibitors of prostaglandins and leukotrienes, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.
Physical Properties of this compound
This compound is a flammable liquid and vapor.[2][4] It is sparingly soluble in water but soluble in many organic solvents, including alcohol, ether, acetone, benzene, and chloroform.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂S | [1][5][6] |
| Molecular Weight | 116.22 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, disagreeable, characteristic | [1][2] |
| Boiling Point | 158-160 °C (at 760 mmHg) | [1][5][9] |
| Melting Point | -181 °F (-118.3 °C) | [2] |
| Density | 0.95 g/mL at 25 °C | [1][5][9] |
| Vapor Density | 4.0 (Air = 1) | [2][9] |
| Vapor Pressure | 10 mmHg at 20 °C | [2] |
| Flash Point | ~50 °F (~10 °C) / 43 °C (Pensky-Martens closed cup) | [2] |
| Refractive Index | n20/D 1.493 | [5][9] |
| Solubility | Low solubility in water. Soluble in alcohol, ether, acetone, benzene, chloroform, and other oxygenated and chlorinated solvents. | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Details | Source(s) |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 116. Key fragments at m/z 83, 82, 67, 55, 41. | [2][10] |
| ¹H NMR (in CDCl₃) | Shifts observed at approximately 2.79, 2.01, 1.75, 1.61, 1.51, 1.34, 1.31, and 1.22 ppm. | [10] |
| Infrared (IR) Spectrum | Data available from the NIST/EPA Gas-Phase Infrared Database. | [11][12] |
| UV Absorption | Maximum absorption in cyclohexane at 230 nm (log ε = 2.14). | [2] |
Chemical Properties and Reactivity
Thiols, such as this compound, are the sulfur analogs of alcohols and exhibit distinct reactivity.
-
Acidity : Thiols are generally more acidic than their corresponding alcohols. The sulfur atom can better stabilize the negative charge of the conjugate base (thiolate).[13]
-
Oxidation : One of the most common reactions of thiols is their oxidation. Mild oxidizing agents can convert this compound into dicyclohexyl disulfide.[3] Further oxidation with stronger agents can lead to the formation of sulfonic acids.[3][13]
-
Nucleophilicity : The thiolate anion, formed by deprotonating the thiol, is a potent nucleophile and can participate in various Sₙ2 reactions.
-
Formation of Thioacetals : this compound can react with aldehydes and ketones to form thioacetals.[13]
-
Coupling Reactions : It can undergo coupling reactions with aryl halides.[3]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
1. From Cyclohexene and Hydrogen Sulfide:
This is a common industrial method involving the addition of hydrogen sulfide to cyclohexene.[1]
-
Reactants : Cyclohexene and hydrogen sulfide.
-
Catalyst : A catalyst such as nickel sulfide or cobalt molybdate on alumina may be used.[1][3]
-
General Procedure : Cyclohexene is reacted with hydrogen sulfide, often in the presence of a catalyst and a promoter like carbon disulfide, under controlled temperature and pressure.[3] The reaction yields this compound, with potential byproducts like dicyclohexyl sulfide and disulfide.[3]
2. From Cyclohexanone:
Another industrial route involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.
-
Reactants : Cyclohexanone, hydrogen sulfide, and hydrogen gas.[1]
-
Catalyst : A metal sulfide catalyst is typically employed.[1]
-
Reaction : C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O.[1]
3. From Cyclohexanol:
This compound can be synthesized from cyclohexanol by reacting it with hydrogen sulfide.
-
Reactants : Cyclohexanol and hydrogen sulfide.[14]
-
Catalyst : A catalyst blend containing a hydrotreating catalyst and a dehydration catalyst (e.g., alumina) is used.[3][14]
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard technique for identifying and quantifying this compound. The retention time and the mass spectrum are used for confirmation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.[10]
Visualizations
Caption: Synthesis of this compound from Cyclohexene.
Caption: Oxidation of this compound to Dicyclohexyl Disulfide.
Caption: General Workflow for this compound Synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is a flammable liquid and vapor.[4] It is toxic if swallowed and harmful if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
Handling : Handle under a dry protective gas in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4][7] Take precautionary measures against static discharge.[7]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.
Conclusion
This compound is a versatile chemical with well-defined physical and chemical properties. Its synthesis and reactions are of significant interest in both industrial and academic research. A thorough understanding of its characteristics, handling procedures, and synthetic pathways is essential for its safe and effective use in the development of new materials and pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. nextsds.com [nextsds.com]
- 5. Cyclohexanthiol [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. scbt.com [scbt.com]
- 9. This compound 97 1569-69-3 [sigmaaldrich.com]
- 10. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
Cyclohexanethiol structural formula and CAS number 1569-69-3.
An In-depth Technical Guide to Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 1569-69-3), a pivotal organosulfur compound. With its distinct chemical properties, this thiol finds extensive application as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its structural characteristics, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear, accessible format for technical professionals.
Chemical Structure and Identification
This compound, also known as cyclohexyl mercaptan, is characterized by a cyclohexane ring bonded to a sulfhydryl (-SH) functional group.[1] This structure imparts a unique combination of hydrophobicity from the cyclohexane backbone and reactivity from the thiol group.
Structural Formula: C₆H₁₁SH[2]
CAS Number: 1569-69-3[2]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Toxicological Properties
This compound is a colorless to pale yellow liquid recognized by its strong, disagreeable odor, which is characteristic of thiols.[1][3] It is flammable and has low solubility in water but is soluble in organic solvents.[1] A summary of its key properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂S | [3] |
| Molecular Weight | 116.22 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, disagreeable, garlic-like | [1][3] |
| Density | 0.95 g/mL at 25 °C | [4][5] |
| Boiling Point | 158-160 °C | [4][6] |
| Melting Point | -118 °C | [7] |
| Flash Point | 43 °C (109.4 °F) | [4][5] |
| Vapor Pressure | 10.3 mmHg at 37.7 °C | [4][5] |
| Vapor Density | 4.0 (air = 1) | [3][4] |
| Solubility in Water | Low / Insoluble | [1][6] |
| Refractive Index | n20/D 1.493 | [4][5] |
Table 2: Toxicological Data
| Parameter | Value | Reference(s) |
| LD₅₀ (injected, mice) | 316 mg/kg | [6] |
| Hazard Statements | Flammable, Harmful if swallowed/inhaled, Causes skin/eye irritation | [3][8] |
| Signal Word | Danger | [4][8] |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through several routes. The most common industrial methods involve the reaction of cyclohexene or cyclohexanone with a sulfur source.[6]
Synthesis from Cyclohexanone
This industrial method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.[6]
Reaction: C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O
Diagram: Synthesis from Cyclohexanone
Caption: Workflow for this compound synthesis from Cyclohexanone.
Synthesis from Cyclohexene
Another established method is the addition of hydrogen sulfide to cyclohexene. This reaction can be promoted by a catalyst such as nickel sulfide or cobalt molybdate on alumina.[6][9]
Protocol Outline:
-
Charge a suitable reactor with cyclohexene.
-
Introduce hydrogen sulfide (H₂S), often with a promoter like carbon disulfide (CS₂).[9]
-
Pass the reactants over a heated catalyst bed (e.g., Co-molybdate on alumina).
-
The reaction yields this compound, along with small amounts of byproducts like cyclohexyl sulfide and disulfide.[9]
-
Purify the product via distillation.
Synthesis from Cyclohexyl Halides
This compound can also be prepared via nucleophilic substitution of a cyclohexyl halide with a hydrosulfide salt (e.g., NaSH).
Reaction: C₆H₁₁-X + NaSH → C₆H₁₁SH + NaX (where X = Cl, Br, I)
Applications in Research and Drug Development
This compound is a crucial building block in organic synthesis due to the high reactivity of its thiol group.[1][10] Its applications are particularly relevant in the development of pharmaceuticals and agrochemicals.
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] Its utility has been noted in the creation of compounds such as prostaglandin and leukotriene inhibitors, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[9]
-
Agrochemical Synthesis: The compound is used in the manufacturing of various pesticides.[11]
-
Organic Synthesis: The thiol group can undergo a variety of chemical transformations, including oxidation to disulfides or sulfonic acids, coupling with aryl halides, and addition to unsaturated compounds, making it a versatile tool for synthetic chemists.[1][9]
-
Self-Assembled Monolayers (SAMs): Like other thiols, this compound can be used in materials science to form self-assembled monolayers on metal surfaces, which have diverse applications.[4]
Diagram: Applications of this compound
Caption: Key application areas for this compound.
Safety and Handling
This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.
-
Exposure Routes: The substance can be absorbed into the body through inhalation, skin contact, and ingestion.
-
Hazards: It is a flammable liquid and vapor.[8] Short-term exposure can cause irritation to the eyes, skin, and respiratory tract, and may affect the central nervous system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable filter (e.g., type ABEK), must be worn.[4]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area, separated from strong oxidants, reducing agents, and alkali metals.[12] Containers should be kept tightly closed.[12]
-
Spill Management: In case of a spill, evacuate the area. Absorb the liquid with sand or an inert absorbent and collect it in sealable containers for disposal. Use non-sparking tools and ensure adequate ventilation.[12]
References
- 1. CAS 1569-69-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 1569-69-3 [sigmaaldrich.com]
- 5. 环己硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cyclohexyl mercaptan, 1569-69-3 [thegoodscentscompany.com]
- 8. nextsds.com [nextsds.com]
- 9. acgpubs.org [acgpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. parchem.com [parchem.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Cyclohexanethiol from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for producing cyclohexanethiol from cyclohexene. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key reactions.
Executive Summary
The conversion of cyclohexene to this compound can be primarily achieved through two effective routes: the direct addition of hydrogen sulfide (H₂S) across the double bond, and a two-step process involving the free-radical addition of thiolacetic acid followed by hydrolysis. The direct addition method can be catalyzed to favor Markovnikov addition, while the thiolacetic acid route proceeds via an anti-Markovnikov mechanism, offering regioselective control over the final product. This guide will explore both pathways in detail, providing the necessary information for laboratory-scale synthesis and process development.
Core Synthesis Pathways
Direct Hydrothiolation of Cyclohexene with Hydrogen Sulfide
The direct addition of hydrogen sulfide to cyclohexene is an industrially significant method for producing this compound.[1] This reaction can be performed under various conditions, often employing a catalyst to enhance reaction rates and yields.
The catalytic addition of H₂S to cyclohexene typically follows Markovnikov's rule, where the thiol group attaches to the more substituted carbon of the double bond. However, with a symmetrical alkene like cyclohexene, this distinction is irrelevant. The use of catalysts like cobalt-molybdate on alumina or nickel sulfide is common.[1][2]
Experimental Protocol: Catalytic Hydrothiolation
Objective: To synthesize this compound by the direct addition of hydrogen sulfide to cyclohexene using a cobalt-molybdate on alumina catalyst.
Materials:
-
Cyclohexene (reagent grade)
-
Hydrogen sulfide (lecture bottle or generated in situ)
-
Cobalt-molybdate on alumina catalyst
-
Carbon disulfide (promoter, optional)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
The high-pressure reactor is charged with cyclohexene and the cobalt-molybdate on alumina catalyst. If a promoter is used, carbon disulfide is also added at this stage.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
Hydrogen sulfide is introduced into the reactor to the desired pressure.
-
The mixture is heated to the reaction temperature (typically in the range of 100-350°C) and stirred continuously.
-
The reaction is monitored by pressure drop and/or gas chromatography analysis of aliquots.
-
Upon completion, the reactor is cooled to room temperature, and excess hydrogen sulfide is carefully vented into a scrubber.
-
The reaction mixture is filtered to remove the catalyst.
-
The crude product is washed with a dilute sodium hydroxide solution to remove any unreacted H₂S, followed by washing with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The final product, this compound, is purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Cobalt-molybdate on alumina | [2] |
| Promoter | Carbon disulfide | [2] |
| Conversion of Cyclohexene (with promoter) | 70.6 - 93.7% | [2] |
| This compound content in product (with promoter) | 62.5 - 69.4% | [2] |
| Conversion of Cyclohexene (without promoter) | 24.6 - 85.3% | [2] |
| This compound content in product (without promoter) | 22.6 - 75.8% | [2] |
| Byproducts | Cyclohexyl sulfide, Dicyclohexyl disulfide | [2] |
Reaction Pathway Diagram:
Caption: Direct Catalytic Hydrothiolation of Cyclohexene.
Free-Radical Addition of Thiolacetic Acid Followed by Hydrolysis
This two-step pathway offers an alternative route to this compound, proceeding through an anti-Markovnikov addition mechanism.[3][4] The initial step involves the free-radical addition of thiolacetic acid to cyclohexene to form S-cyclohexyl thioacetate. This intermediate is then hydrolyzed to yield this compound.
This reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or by UV light.[3] The anti-Markovnikov regioselectivity is a key feature of this free-radical chain reaction.[4]
Experimental Protocol: Free-Radical Addition
Objective: To synthesize S-cyclohexyl thioacetate via the free-radical addition of thiolacetic acid to cyclohexene.
Materials:
-
Cyclohexene
-
Thiolacetic acid
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Round-bottom flask with a reflux condenser
-
Nitrogen or argon source for inert atmosphere
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
A round-bottom flask is charged with cyclohexene and thiolacetic acid.
-
A catalytic amount of AIBN is added to the mixture. Alternatively, the flask can be positioned under a UV lamp.
-
The flask is fitted with a reflux condenser and placed under an inert atmosphere (nitrogen or argon).
-
The mixture is heated to reflux (if using a chemical initiator) or irradiated with UV light at a suitable temperature, with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The excess reactants and solvent (if any) are removed by distillation.
-
The crude S-cyclohexyl thioacetate is then purified by vacuum distillation.
The S-cyclohexyl thioacetate intermediate is hydrolyzed under basic conditions to yield this compound.[2]
Experimental Protocol: Hydrolysis
Objective: To synthesize this compound by the hydrolysis of S-cyclohexyl thioacetate.
Materials:
-
S-cyclohexyl thioacetate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or methanol
-
Water
-
Hydrochloric acid (for acidification)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
S-cyclohexyl thioacetate is dissolved in an alcohol (e.g., ethanol).
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the alcoholic solution.
-
The mixture is heated to reflux and stirred for a specified period.
-
The reaction is cooled to room temperature and then acidified with hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water and brine, then dried over a drying agent.
-
The solvent is removed by rotary evaporation.
-
The final product, this compound, is purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Step 1: Thiolacetic Acid Addition | ||
| Regioselectivity | Anti-Markovnikov | [3] |
| Step 2: Hydrolysis | ||
| Hydrolysis Agent | Sodium hydroxide | [2] |
| Overall Yield (from cyclohexyl thiolacetate) | 81% | [2] |
Reaction Pathway Diagram:
Caption: Two-step synthesis of this compound via thiolacetic acid.
Experimental Workflow Comparison
The selection of a synthesis pathway often depends on factors such as desired regioselectivity, available equipment, and scale of production. The following workflow diagram illustrates the logical relationship between the two primary methods discussed.
Caption: Logical workflow for this compound synthesis pathways.
Conclusion
Both the direct hydrothiolation of cyclohexene and the two-step free-radical addition of thiolacetic acid followed by hydrolysis represent viable and effective methods for the synthesis of this compound. The direct addition route is more atom-economical and is often favored in industrial settings. The thiolacetic acid pathway, while involving an additional step, provides a reliable laboratory-scale method with well-defined reaction conditions and high yields for the hydrolysis step. The choice of method will ultimately be guided by the specific requirements of the research or development project, including considerations of scale, available reagents and equipment, and desired purity of the final product.
References
Preparation of Cyclohexyl Mercaptan from Cyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of cyclohexyl mercaptan (also known as cyclohexanethiol) from cyclohexanol. Cyclohexyl mercaptan is a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.[1][2] This document details direct conversion methods and multi-step syntheses, offering experimental protocols, quantitative data comparisons, and visual representations of reaction pathways and workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Direct Conversion of Cyclohexanol to Cyclohexyl Mercaptan
Direct conversion methods offer the advantage of atom economy and fewer synthetic steps. Two primary approaches for the direct conversion of cyclohexanol to cyclohexyl mercaptan are the use of Lawesson's reagent and the catalytic reaction with hydrogen sulfide.
Reaction with Lawesson's Reagent
The use of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent (LR), provides a one-pot method for the conversion of alcohols to thiols.[3][4] The reaction proceeds by the thionation of the hydroxyl group. However, for secondary alcohols such as cyclohexanol, a competing elimination reaction can lead to the formation of cyclohexene as a significant byproduct.[3] The yield of the desired thiol is favored at lower reaction temperatures, while higher temperatures promote dehydration.[3]
Caption: Reaction of Cyclohexanol with Lawesson's Reagent.
A general procedure for the reaction of a secondary alcohol with Lawesson's reagent is as follows[3]:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanol (1.0 eq) in an inert solvent such as toluene or 1,2-dimethoxyethane (DME).
-
Add Lawesson's reagent (0.5 - 1.0 eq) to the solution.
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon). To favor the formation of cyclohexyl mercaptan over cyclohexene, the reaction should be conducted at a lower temperature, for instance, at room temperature or with gentle heating.[3]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to separate the cyclohexyl mercaptan from the cyclohexene byproduct and phosphorus-containing residues.[3]
| Parameter | Value | Reference |
| Solvent | Toluene or DME | [3] |
| Temperature | Room temperature to reflux | [3] |
| Note | Lower temperatures favor thiol formation, while higher temperatures favor alkene formation. | [3] |
Catalytic Reaction with Hydrogen Sulfide
An industrially relevant method for the synthesis of cyclohexyl mercaptan involves the reaction of cyclohexanol with hydrogen sulfide in the gas phase over a heterogeneous catalyst.[1][4] This process can achieve high selectivity for the desired thiol.[4] The catalyst system typically comprises a hydrotreating catalyst and a dehydration catalyst.[4]
Caption: Catalytic Conversion of Cyclohexanol to Cyclohexyl Mercaptan.
The following protocol is based on a patented industrial process[4]:
-
A fixed-bed flow reactor is loaded with a catalyst blend consisting of a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydration catalyst (e.g., gamma-alumina).[4]
-
A feed stream of cyclohexanol and a separate feed stream of hydrogen sulfide are introduced into the reactor.[4]
-
The reaction is carried out at elevated temperatures and pressures.
-
The product stream, containing cyclohexyl mercaptan, unreacted starting materials, and byproducts, is then subjected to separation and purification processes.
| Parameter | Value | Reference |
| Catalyst | CoMo/alumina and gamma (γ)-alumina | [4] |
| Temperature | ~240 °C | [4] |
| Pressure | ≥ 600 psig | [4] |
| H₂S:Cyclohexanol Molar Ratio | 4:1 to 16:1 (Optimal ~9:1) | [4] |
| Selectivity for Cyclohexyl Mercaptan | Up to 96% | [4] |
Two-Step Synthesis via an Intermediate
Multi-step syntheses, while longer, can offer higher overall yields and avoid the formation of difficult-to-separate byproducts. The most common two-step approach involves the conversion of cyclohexanol to a good leaving group, such as a bromide or tosylate, followed by nucleophilic substitution with a sulfur nucleophile.
Via Cyclohexyl Bromide Intermediate
This method involves the initial conversion of cyclohexanol to cyclohexyl bromide, which is then reacted with a sulfur nucleophile to yield the target mercaptan.
Cyclohexyl bromide can be synthesized from cyclohexanol using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A procedure using HBr is described below.[5]
Experimental Protocol [5]
-
In a round-bottom flask, combine cyclohexanol and an excess of 48% hydrobromic acid. Toluene can be used as a co-solvent.[5]
-
The mixture is heated to reflux (approximately 90-100 °C) for several hours (e.g., 4-5 hours).[5] A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
After cooling, the organic layer is separated, washed with water, a mild base (e.g., sodium bicarbonate solution) to remove excess acid, and then with brine.
-
The crude cyclohexyl bromide is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by distillation.
The conversion of cyclohexyl bromide to cyclohexyl mercaptan is a nucleophilic substitution reaction. Common sulfur nucleophiles for this transformation include sodium hydrosulfide (NaSH) and thiourea followed by hydrolysis.[3][6]
Experimental Protocol using Sodium Hydrosulfide
-
In a suitable solvent, such as ethanol or dimethylformamide (DMF), dissolve cyclohexyl bromide.[7]
-
Add a solution of sodium hydrosulfide (NaSH) to the reaction mixture. The reaction is typically carried out with stirring at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude cyclohexyl mercaptan, which can be further purified by distillation.
Experimental Protocol using Thiourea [6][8]
-
Cyclohexyl bromide is reacted with thiourea in a solvent like ethanol to form an isothiouronium salt.[8]
-
The resulting salt is then hydrolyzed under basic conditions (e.g., by adding a solution of sodium hydroxide) to yield cyclohexyl mercaptan.[6][8]
-
The product is isolated by extraction and purified by distillation.
Caption: Two-step synthesis of Cyclohexyl Mercaptan via Cyclohexyl Bromide.
Summary of Synthetic Routes
| Method | Reagents | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | Cyclohexanol, Lawesson's Reagent | One-pot reaction | Formation of cyclohexene byproduct, requires chromatography |
| Catalytic H₂S Reaction | Cyclohexanol, H₂S, Catalyst | High selectivity, suitable for large scale | Requires specialized high-pressure equipment |
| Two-Step via Bromide | Cyclohexanol, HBr/PBr₃, NaSH/Thiourea | Potentially high yielding, avoids dehydration byproduct of direct thionation | Two synthetic steps |
Experimental Workflow Visualization
Caption: General Experimental Workflow for Cyclohexyl Mercaptan Synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Answered: Which mechanism is this reaction most likely to use? Br NaSH SH | bartleby [bartleby.com]
- 4. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Solved Br Na2S XS DMF OOH ОН | Chegg.com [chegg.com]
- 8. ias.ac.in [ias.ac.in]
Free-radical synthesis methods for introducing a mercaptan group into cyclohexane.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of free-radical methods for the introduction of a mercaptan (thiol) group into a cyclohexane moiety. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.
Introduction
Cyclohexanethiol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its nucleophilic sulfur atom provides a reactive handle for the construction of more complex molecular architectures. Free-radical pathways offer unique and powerful alternatives to traditional ionic methods for the formation of C-S bonds, often proceeding under mild conditions and with complementary selectivity. This guide will explore three primary free-radical strategies: direct C-H functionalization of cyclohexane, addition of sulfur-containing reagents to cyclohexene, and the decarboxylative thiolation of a cyclohexanecarboxylic acid derivative.
Direct C-H Functionalization of Cyclohexane
These methods involve the direct conversion of a C-H bond on the cyclohexane ring to a C-S bond, a highly sought-after transformation in organic synthesis.
Reaction with Carbon Disulfide
Photochemical Thiolation with Carbonyl Sulfide
The photolysis of carbonyl sulfide (COS) in cyclohexane provides a direct route to this compound. This method leverages photochemical energy to generate reactive sulfur species that can functionalize the alkane.
Experimental Protocol: Photolysis of Carbonyl Sulfide in Cyclohexane
-
Apparatus: A quartz reaction vessel equipped with a gas inlet, a magnetic stirrer, and a UV light source (e.g., a low-pressure mercury lamp).
-
Reagents:
-
Cyclohexane (solvent and reactant)
-
Carbonyl sulfide (gas)
-
-
Procedure:
-
Fill the quartz reaction vessel with degassed cyclohexane.
-
Bubble carbonyl sulfide gas through the cyclohexane for a period to ensure saturation.
-
While maintaining a slow, continuous stream of carbonyl sulfide, irradiate the reaction mixture with the UV lamp at room temperature.
-
Monitor the reaction progress by GC-MS or other suitable analytical techniques.
-
Upon completion, stop the gas flow and irradiation.
-
The resulting mixture contains this compound and carbon monoxide. The product can be purified by fractional distillation under reduced pressure.
-
-
Quantitative Data: Detailed yield and reaction time data for this specific reaction are not extensively reported in readily available literature, requiring empirical optimization for specific applications.
Thiolation with Disulfides
The use of disulfides, particularly those with activating groups, in the presence of a radical initiator or light can effect the thiolation of C-H bonds. For instance, the reaction of cyclohexane with tetrafluoropyridinyl disulfide under photoirradiation has been reported.
Radical Addition to Cyclohexene
A prevalent strategy for introducing a thiol group is the anti-Markovnikov addition of a sulfur-containing reagent across the double bond of cyclohexene. This approach benefits from the defined point of reactivity in the starting material.
Addition of Hydrogen Sulfide (H₂S)
The free-radical addition of hydrogen sulfide to cyclohexene, often initiated by azo compounds like azobisisobutyronitrile (AIBN), is an effective method for synthesizing this compound.[2]
Experimental Protocol: AIBN-Initiated Addition of H₂S to Cyclohexene [2]
-
Apparatus: A high-pressure stainless steel reaction vessel equipped with a magnetic stirrer, a gas inlet, and a heating mantle.
-
Reagents:
-
Cyclohexene (82 parts by weight)
-
α,α'-Azodiisobutyronitrile (AIBN) (2 parts by weight)
-
Hydrogen sulfide (gas)
-
-
Procedure:
-
Place cyclohexene and AIBN into the stainless steel pressure vessel.
-
Seal the vessel and purge with nitrogen.
-
Charge the vessel with hydrogen sulfide to a pressure of approximately 225 lbs/sq. in.
-
Heat the reaction mixture to 80-85°C with stirring.
-
Maintain these conditions for approximately 14 hours.
-
After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide in a fume hood.
-
The crude product can be purified by fractional distillation.
-
Quantitative Data Summary: Radical Addition to Cyclohexene
| Method | Sulfur Source | Initiator/Conditions | Yield | Reference |
| AIBN-Initiated Addition | H₂S | AIBN, 80-85°C, 225 psi, 14 h | High | [2] |
| Photocatalytic Anti-Markovnikov Hydrothiolation | Thiol | Photocatalyst (e.g., benzophenone), visible light, rt | Good to Excellent |
Decarboxylative Thiolation: The Barton Ester Method
This elegant method involves the conversion of a carboxylic acid to a reactive thiohydroxamate ester (a Barton ester), which then undergoes radical decarboxylation to generate an alkyl radical. This radical can be trapped by a sulfur source to yield the desired thiol. This approach is particularly useful for substrates where the corresponding carboxylic acid is readily available.
Experimental Protocol: Synthesis of this compound from Cyclohexanecarboxylic Acid via a Barton Ester
This protocol is adapted from a general procedure for Barton decarboxylation.
-
Apparatus: A two-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert atmosphere inlet (e.g., for nitrogen or argon). A light source (e.g., a tungsten lamp) is required for photo-initiation.
-
Reagents:
-
Cyclohexanecarbonyl chloride (prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride)
-
Sodium salt of N-hydroxy-2(1H)-pyridinethione
-
Elemental sulfur (S₈)
-
Solvent (e.g., toluene)
-
Reducing agent (e.g., sodium borohydride in methanol) for the final reduction step.
-
-
Procedure:
-
Formation of the Barton Ester: In the reaction flask under an inert atmosphere, suspend the sodium salt of N-hydroxy-2(1H)-pyridinethione in toluene. Add a solution of cyclohexanecarbonyl chloride in toluene dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the formation of the ester is complete (monitor by TLC).
-
Radical Reaction: Add elemental sulfur to the reaction mixture. Irradiate the mixture with a tungsten lamp at 0°C. The reaction progress can be monitored by the disappearance of the yellow color of the Barton ester.
-
Reduction: After the radical reaction is complete, cool the mixture and add methanol, followed by the portion-wise addition of sodium borohydride at 0°C to reduce the intermediate polysulfides to the thiol.
-
Workup and Purification: After the reduction is complete, quench the reaction with dilute acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation.
-
Quantitative Data Summary: Barton Ester Method
| Starting Material | Key Reagents | Yield | Reference |
| Cyclohexanecarboxylic Acid | N-hydroxy-2(1H)-pyridinethione, S₈, light, NaBH₄/MeOH | 94% |
Mechanistic Pathways and Diagrams
The following diagrams, rendered in DOT language, illustrate the fundamental free-radical chain mechanisms for the key synthetic methods described.
General Free-Radical Chain Mechanism
Caption: General workflow of a free-radical chain reaction.
AIBN-Initiated Addition of H₂S to Cyclohexene
Caption: Mechanism of H₂S addition to cyclohexene initiated by AIBN.
Barton Ester Decarboxylative Thiolation
Caption: Reaction pathway for Barton ester decarboxylative thiolation.
Conclusion
Free-radical methods provide a versatile toolkit for the synthesis of this compound, complementing traditional ionic approaches. The direct C-H functionalization of cyclohexane, while elegant, often requires specific reagents and optimization. The radical addition of H₂S to cyclohexene is a robust and high-yielding method, particularly with AIBN initiation. For substrates where the carboxylic acid is readily available, the Barton ester decarboxylation offers a mild and efficient route to the desired thiol. The choice of method will depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
IUPAC name and common synonyms for cyclohexanethiol.
An In-depth Technical Guide to Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, synthesis, and potential relevance in research and development.
IUPAC Name and Common Synonyms
The nomenclature of a compound is critical for accurate scientific communication. This compound is the officially recognized name by the International Union of Pure and Applied Chemistry (IUPAC). However, it is also known by several common synonyms in literature and commercial use.
| Nomenclature Type | Name |
| IUPAC Name | This compound[1] |
| Common Synonyms | Cyclohexyl mercaptan[1][2], Cyclohexyl thiol[3], Mercaptocyclohexane, Hexahydrothiophenol |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂S | [1] |
| Molecular Weight | 116.22 g/mol | [1] |
| CAS Number | 1569-69-3 | [1] |
| Appearance | Colorless liquid with a strong, disagreeable odor | [4] |
| Boiling Point | 158-160 °C | [1] |
| Melting Point | Not available | |
| Density | 0.95 g/cm³ | [1] |
| Vapor Pressure | 5 hPa at 20 °C | [3] |
| Flash Point | 43 °C | [3] |
| Solubility | Insoluble in water; Soluble in CHCl₃, CH₂Cl₂, Toluene, CH₃CN, EtOH, Ether, MeOH, and THF | [3] |
Experimental Protocols for Synthesis
This compound can be synthesized through various chemical routes. The following sections outline the general methodologies for its preparation from common starting materials.
Synthesis from Cyclohexene
The addition of hydrogen sulfide to cyclohexene is a common method for the preparation of this compound.[2]
General Procedure: The reaction involves the Markovnikov addition of hydrogen sulfide to cyclohexene.[2] This process can be carried out over a cobalt molybdate on alumina catalyst, with carbon disulfide sometimes used as a promoter to increase conversion rates.[2] Reaction conditions typically involve elevated temperatures and pressures.
Synthesis from Cyclohexanol
This compound can also be synthesized from cyclohexanol by treatment with hydrogen sulfide.[2]
General Procedure: This method utilizes a catalyst blend that includes a hydrotreating catalyst and a dehydration catalyst, such as alumina.[2] The reaction converts the hydroxyl group of cyclohexanol to a thiol group.
Industrial Synthesis from Cyclohexanone
The industrial production of this compound is often achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.[1]
General Procedure: This catalytic hydrogenation is performed over a metal sulfide catalyst.[1] The reaction involves the reduction of the ketone and the introduction of the thiol group in a single process.
Role in Research and Drug Development
While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motif and the reactivity of the thiol group make it a valuable building block in medicinal chemistry. Thiol-containing compounds are known to participate in various biological processes and can be key pharmacophores in drug design.
The thiol group is a good nucleophile and can react with electrophilic species in biological systems.[5] This reactivity is exploited in the design of covalent inhibitors that form a permanent bond with their target protein. Furthermore, cyclohexane derivatives have been investigated for a range of biological activities, including antimicrobial properties.[6]
This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of prostaglandins and leukotrienes, and phosphodiesterase inhibitors.[2]
Visualized Experimental Workflow: Synthesis of this compound from Cyclohexanone
The following diagram illustrates a logical workflow for the synthesis of this compound from cyclohexanone, a common industrial method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cyclohexanethiol molecular weight and chemical formula.
An In-depth Technical Guide to Cyclohexanethiol: Molecular Weight and Chemical Formula
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular weight and chemical formula of this compound, a compound of interest in various synthetic applications.
Quantitative Data Summary
This compound is a sulfur-containing organic compound with a distinct chemical structure. The key quantitative data for this molecule are summarized in the table below for straightforward reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂S | [1][2][3][4] |
| C₆H₁₁SH | [3][5][6][7] | |
| Molecular Weight | 116.224 g/mol | [1][2] |
| 116.22 g/mol | [3][4][5][6] |
Note: The chemical formula can be represented as C₆H₁₂S to denote the total atomic composition or as C₆H₁₁SH to explicitly indicate the presence of the thiol (-SH) functional group. The minor variation in molecular weight values is attributable to differences in the rounding of atomic masses.
Experimental Protocols
The determination of the molecular weight and chemical formula of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry:
-
Sample Ionization: A sample of this compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI).
-
Mass-to-Charge Ratio Measurement: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
-
Molecular Ion Peak Identification: The peak with the highest m/z value in the mass spectrum generally corresponds to the molecular ion (M+), from which the molecular weight is determined.
Elemental Analysis:
-
Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.
-
Gas Separation and Detection: The combustion products (carbon dioxide, water, and sulfur dioxide) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Empirical Formula Calculation: The masses of the combustion products are used to calculate the percentage composition of carbon, hydrogen, and sulfur in the original sample, which in turn is used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for determining the molecular formula from its constituent elements and calculating the molecular weight.
References
The Nucleophilic Heart of Synthesis: A Technical Guide to the Fundamental Reaction Mechanisms of Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanethiol (C₆H₁₁SH), a cyclic thiol, serves as a versatile and reactive building block in a multitude of synthetic applications, from the construction of complex organic molecules to the functionalization of materials. Its potent nucleophilicity and susceptibility to oxidation make it a valuable intermediate in the synthesis of various sulfur-containing compounds, including those with significant biological activity.[1] This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, tailored for professionals in research, discovery, and pharmaceutical development.
Synthesis of this compound
The primary industrial production of this compound involves the catalytic hydrogenation of cyclohexanone in the presence of hydrogen sulfide.[2] Another common laboratory and industrial synthesis is the addition of hydrogen sulfide to cyclohexene.[2]
Quantitative Data on this compound Synthesis
| Precursor | Reagents & Conditions | Product(s) | Conversion (%) | Yield (%) | Reference(s) |
| Cyclohexene | H₂S, CS₂ (promoter), Co-molybdate on alumina catalyst | This compound, Cyclohexyl sulfide, Dicyclohexyl disulfide | 70.6 - 93.7 | 62.5 - 69.4 (of this compound) | [3] |
| Cyclohexene | H₂S, CS₂ (without promoter), Co-molybdate on alumina catalyst | This compound, Cyclohexyl sulfide, Dicyclohexyl disulfide | 24.6 - 85.3 | 22.6 - 75.8 (of this compound) | [3] |
| Chlorocyclohexane | Sodium disulfide, Aqueous solvent | Dicyclohexyl disulfide | - | 51.1 - 76.6 | [4] |
Experimental Protocol: Synthesis of this compound from Cyclohexene
This protocol describes the addition of hydrogen sulfide to cyclohexene, a common method for synthesizing this compound.
Materials:
-
Cyclohexene
-
Hydrogen sulfide (gas)
-
Cobalt-molybdenum on alumina catalyst
-
Carbon disulfide (optional promoter)
-
High-pressure reactor
-
Gas inlet and outlet valves
-
Temperature and pressure controllers
-
Condenser and collection flask
-
Distillation apparatus
Procedure:
-
Charge the high-pressure reactor with the cobalt-molybdenum on alumina catalyst.
-
Introduce a continuous flow of cyclohexene and hydrogen sulfide gas into the reactor. Carbon disulfide can be co-fed as a promoter to enhance the reaction rate and yield.
-
Maintain the reactor at a temperature of 150-250°C and a pressure of 10-50 atm.
-
The reaction mixture is passed through a condenser, and the liquid product is collected.
-
The crude product, containing this compound, unreacted starting materials, and byproducts, is then purified by fractional distillation.
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from cyclohexene.
Oxidation Reactions
The thiol group of this compound is readily oxidized to form various sulfur-containing functional groups, most notably disulfides and sulfonic acids.
Oxidation to Dicyclohexyl Disulfide
The oxidation of two molecules of this compound yields dicyclohexyl disulfide. This reaction can be achieved using a variety of oxidizing agents, including halogens, hydrogen peroxide, and even atmospheric oxygen under certain conditions.[3][5]
Reaction Mechanism: Oxidation to Disulfide
Caption: General mechanism for the base-catalyzed oxidation of this compound to dicyclohexyl disulfide.
Oxidation to Cyclohexanesulfonic Acid
Stronger oxidizing agents can further oxidize the sulfur atom to form cyclohexanesulfonic acid. This transformation typically proceeds through sulfenic and sulfinic acid intermediates.
Reaction Pathway: Thiol to Sulfonic Acid
References
A Researcher's Guide to the Procurement and Handling of Cyclohexanethiol
An In-depth Technical Guide for Scientists and Drug Development Professionals
This guide provides a comprehensive overview of the procurement, handling, and key research applications of research-grade cyclohexanethiol (CAS No. 1569-69-3). It is intended for researchers, laboratory managers, and drug development professionals who utilize this versatile thiol compound in their work.
Introduction to this compound
This compound, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula C₆H₁₁SH.[1] It is a colorless liquid characterized by a strong, disagreeable odor typical of mercaptans. This compound serves as a critical intermediate and building block in various fields of organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[2] Its utility stems from the reactive sulfhydryl (-SH) group, which readily participates in a variety of chemical transformations. In research and development, this compound is used as a starting material for the synthesis of biologically active compounds, including potential inhibitors of prostaglandins and leukotrienes.[3]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1569-69-3[1] |
| Molecular Formula | C₆H₁₂S[4] |
| Molecular Weight | 116.22 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | 158-160 °C[5] |
| Density | 0.95 g/mL at 25 °C[5] |
| Flash Point | 43 °C (109.4 °F)[1] |
| Solubility | Insoluble in water; Soluble in chloroform, acetone, benzene, ether.[6][7] |
Commercial Suppliers and Procurement
Sourcing high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. Research-grade material is typically available with purities of 97% or higher. When procuring this chemical, it is essential to obtain a Certificate of Analysis (CoA) to verify purity and a Safety Data Sheet (SDS) for handling and safety information.[2]
Below is a summary of major commercial suppliers offering research-grade this compound.
| Supplier | Example Product Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | C105600 | 97%[1] | A leading supplier to the global life science industry.[5] |
| TCI (Tokyo Chemical Industry) | C0727 | >98.0% (GC)[8] | Offers various quantities, from 25mL to 500mL.[9] |
| Alfa Aesar (Thermo Fisher) | A14519 (example) | 97+% | Provides detailed safety and handling information.[10] |
| Santa Cruz Biotechnology | sc-238479 | N/A | Marketed as a biochemical for proteomics research.[11] |
| Apollo Scientific | 1569-69-3 | N/A | Specifies stock availability in different regions.[12] |
| Parchem | 1569-69-3 | N/A | Offers bulk and R&D quantities.[7] |
Procurement Workflow for Research Chemicals
A systematic approach to chemical procurement is essential for laboratory safety and experimental success. The following diagram illustrates a logical workflow for procuring a research-grade chemical like this compound.
Safe Handling, Storage, and Disposal
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, toxic if swallowed or inhaled, and causes skin and eye irritation.[4][10]
Key Safety and Handling Precautions:
-
Engineering Controls : All work must be conducted in a well-ventilated chemical fume hood. Use a closed system or handle under an inert gas (e.g., Argon, Nitrogen) as the compound is air-sensitive.[6][10]
-
Personal Protective Equipment (PPE) :
-
Fire Prevention : Keep away from heat, sparks, open flames, and hot surfaces. The product and equipment must be grounded to prevent static discharge. Use only non-sparking tools.
-
Storage : Store in a cool, dry, dark, and well-ventilated place in tightly sealed containers. It should be stored under an inert gas and away from oxidizing agents.[4] Store in a designated flammables cabinet.[1]
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Evacuate the area and eliminate all ignition sources.
-
Disposal : Dispose of contents and containers in accordance with local, regional, and national regulations.[4]
Applications in Research and Drug Development
The primary utility of this compound in research is as a nucleophile in organic synthesis to form thioethers (sulfides), which are common structural motifs in many pharmaceutical compounds.
Key Reactions:
-
S-Alkylation : The deprotonated thiol (thiolate) acts as a potent nucleophile, reacting with alkyl halides or other electrophiles to form carbon-sulfur bonds. This is a fundamental method for synthesizing thioethers.
-
Thiol-Ene "Click" Chemistry : In the presence of a radical initiator (often UV light), the thiol group can add across a double bond (an alkene or "ene") in a highly efficient and specific manner. This "click" reaction is valued for its mild conditions and high yields, making it suitable for bioconjugation and materials science.
-
Oxidation : The sulfhydryl group can be oxidized to form a disulfide bridge, a linkage of importance in peptide and protein chemistry.
Generalized Experimental Protocol: S-Alkylation
The following is a generalized protocol for the synthesis of an alkyl cyclohexyl sulfide via S-alkylation. This protocol must be adapted and optimized for specific substrates and scales, and a thorough risk assessment must be performed before commencing any work.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification
Procedure:
-
Reaction Setup : Under an inert atmosphere, add the anhydrous solvent to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition : Dissolve the this compound in the solvent. Add the base portion-wise at 0 °C to generate the cyclohexylthiolate anion.
-
Alkylation : Add the alkyl halide to the solution. The reaction may be stirred at room temperature or gently heated to drive it to completion.
-
Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by flash column chromatography to yield the final thioether.
References
- 1. acgpubs.org [acgpubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Cyclohexanethiol: A Versatile Nucleophile in Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexanethiol, a pungent organosulfur compound, has emerged as a valuable building block in advanced organic synthesis. Its nucleophilic thiol group readily participates in a variety of carbon-sulfur bond-forming reactions, making it a key reagent in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Palladium-Catalyzed C-S Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of aryl thioethers. The Buchwald-Hartwig amination protocol has been successfully extended to C-S bond formation, enabling the efficient coupling of thiols with aryl halides.
Application: Synthesis of Aryl Cyclohexyl Thioethers
Aryl cyclohexyl thioethers are important structural motifs in medicinal chemistry and materials science. The following protocol details a general procedure for the palladium-catalyzed coupling of this compound with an aryl iodide.
Experimental Protocol: Synthesis of Cyclohexyl(4-methoxyphenyl)sulfane
-
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 4-iodoanisole (1.0 equivalent) to the mixture.
-
Finally, add this compound (1.2 equivalents) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyl(4-methoxyphenyl)sulfane.
-
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 2 | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | 2 | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 80-90 |
Logical Relationship of Palladium-Catalyzed C-S Coupling:
Caption: Catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of thiols to electron-deficient alkenes, known as the Michael addition or thia-Michael addition, is a highly efficient C-S bond-forming reaction. This compound serves as an excellent nucleophile in these reactions.
Application: Synthesis of β-Thioether Carbonyl Compounds
β-Thioether carbonyl compounds are versatile intermediates in organic synthesis. The following protocol describes the base-catalyzed Michael addition of this compound to an α,β-unsaturated ester.
Experimental Protocol: Synthesis of Methyl 3-(cyclohexylthio)propanoate
-
Materials:
-
This compound
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Add triethylamine (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by distillation or column chromatography.
-
Quantitative Data Summary:
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Et₃N (10) | Methanol | rt | 4 | >95 |
| 2 | Ethyl acrylate | Et₃N (10) | Ethanol | rt | 5 | >95 |
Experimental Workflow for Michael Addition:
Caption: Step-by-step workflow for the Michael addition of this compound.
Thiol-Ene Click Chemistry
The photoinitiated radical addition of thiols to alkenes, known as the thiol-ene click reaction, is a highly efficient and versatile transformation. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.
Application: Bioconjugation and Material Science
The thiol-ene reaction is widely used for surface modification, polymer synthesis, and the bioconjugation of peptides and other biomolecules.[2] The following protocol provides a general method for the photoinitiated thiol-ene reaction of this compound with an alkene.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with Allyl Alcohol
-
Materials:
-
This compound
-
Allyl alcohol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Acetonitrile (or other suitable solvent)
-
UV lamp (e.g., 365 nm)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and allyl alcohol (1.2 equivalents) in acetonitrile.
-
Add the photoinitiator, DMPA (1-5 mol%).
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vessel and place it under a UV lamp.
-
Irradiate the mixture at room temperature with stirring.
-
Monitor the reaction progress by ¹H NMR spectroscopy (disappearance of alkene signals) or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data Summary:
| Entry | Alkene | Photoinitiator (mol%) | Solvent | Irradiation Time (min) | Yield (%) |
| 1 | Allyl Alcohol | DMPA (2) | Acetonitrile | 30-60 | >90 |
| 2 | 1-Octene | DMPA (2) | THF | 30-60 | >90 |
Signaling Pathway of Photoinitiated Thiol-Ene Reaction:
Caption: Radical mechanism of the photoinitiated thiol-ene reaction.
Application in the Synthesis of Bioactive Molecules
This compound is a reported starting material for the synthesis of various biologically active compounds, including inhibitors of prostaglandins, canine COX-2, and phosphodiesterases.[1]
Conceptual Application: Synthesis of a COX-2 Inhibitor Precursor
While a direct, detailed protocol for the synthesis of a COX-2 inhibitor like Celecoxib starting from this compound was not identified in the literature reviewed, a plausible synthetic strategy involves the formation of a key thioether intermediate. For instance, this compound could be used to introduce the cyclohexylthio- moiety to a suitably functionalized precursor of a diarylpyrazole, a common scaffold in COX-2 inhibitors. This could be achieved through nucleophilic substitution or a palladium-catalyzed cross-coupling reaction. Further synthetic steps would then be required to construct the final inhibitor.
Role in Total Synthesis and Asymmetric Synthesis
The utility of this compound in the total synthesis of complex natural products and as a chiral auxiliary in asymmetric synthesis is an area of ongoing research. While specific, detailed protocols for these applications were not prominently featured in the reviewed literature, the fundamental reactivity of the thiol group suggests potential for its incorporation into more intricate synthetic sequences. For example, the formation of thioethers with this compound can be a key step in building complex molecular architectures. In asymmetric synthesis, chiral derivatives of this compound could potentially be developed for use as effective chiral auxiliaries.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions may require optimization for specific substrates and scales.
References
Cyclohexanethiol: A Versatile Precursor for the Synthesis of Advanced Pharmaceutical Ingredients
Application Note
Introduction Cyclohexanethiol, a cyclic thiol, is a critical building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its reactive thiol group (-SH) readily participates in numerous chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds. This document provides an overview of the application of this compound and its derivatives in the synthesis of two notable pharmaceutical ingredients: Pritelivir, an antiviral agent, and Lefamulin, an antibiotic. Detailed protocols and workflow diagrams are provided to guide researchers and drug development professionals in their synthetic endeavors.
Pritelivir: A Helicase-Primase Inhibitor Pritelivir is a novel antiviral drug candidate for the treatment of infections caused by the Herpes Simplex Virus (HSV), including strains resistant to standard therapies like acyclovir. It functions by directly inhibiting the viral helicase-primase complex, an essential component of the viral DNA replication machinery. The synthesis of Pritelivir involves the coupling of a thiazolyl sulfonamide moiety with a diaryl acetic acid derivative. While this compound is not a direct precursor in the most commonly depicted synthetic routes, the synthesis of analogous thiazole-containing compounds can utilize this compound-derived intermediates. The following sections detail a representative synthetic approach to a key intermediate that could be derived from this compound, and the subsequent steps towards Pritelivir.
Lefamulin: A Pleuromutilin Antibiotic Lefamulin is a first-in-class, systemic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia. Its unique mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The synthesis of Lefamulin has been reported to involve an N-protected this compound derivative, highlighting the importance of this precursor in accessing this complex antibiotic.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps in Pritelivir Synthesis
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazole Formation | Cyclohexyl isothiocyanate, 2-bromo-1-(4-bromophenyl)ethan-1-one | Ethanol | Reflux | 4 | 85-95 |
| 2 | Sulfonamide Formation | 2-Cyclohexyl-4-(4-bromophenyl)thiazole, Chlorosulfonic acid, Ammonia | Dichloromethane | 0 to rt | 6 | 70-80 |
| 3 | Suzuki Coupling | 2-Cyclohexyl-4-(4-bromophenyl)thiazole-5-sulfonamide, Pyridin-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 100 | 12 | 80-90 |
| 4 | Amide Coupling | 2-(4-(Pyridin-2-yl)phenyl)acetic acid, Thiazole-sulfonamide intermediate, EDC, HOBt | DMF | rt | 24 | 65-75 |
Table 2: In Vitro Activity of Pritelivir and Lefamulin
| Compound | Target Organism/Enzyme | Assay | IC₅₀ / EC₅₀ / MIC | Reference |
| Pritelivir | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 0.02 µM | [1] |
| Pritelivir | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | 0.01 µM | [1] |
| Lefamulin | Streptococcus pneumoniae | Broth Microdilution | ≤0.06-0.5 µg/mL | [2] |
| Lefamulin | Staphylococcus aureus | Broth Microdilution | ≤0.06-0.25 µg/mL | [2] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Pritelivir-like Thiazole Intermediate
This protocol describes a representative synthesis of a thiazole intermediate analogous to that used in the synthesis of Pritelivir, starting from a this compound-derived precursor.
Step 1: Synthesis of 2-Cyclohexyl-4-(4-bromophenyl)thiazole
-
To a solution of cyclohexyl isothiocyanate (1.0 eq) in ethanol, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired thiazole derivative.
Step 2: Synthesis of 2-Cyclohexyl-4-(4-bromophenyl)thiazole-5-sulfonamide
-
Dissolve the 2-cyclohexyl-4-(4-bromophenyl)thiazole (1.0 eq) in dichloromethane at 0 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 5 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride.
-
Dissolve the crude sulfonyl chloride in dichloromethane and bubble ammonia gas through the solution at 0 °C for 2 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the sulfonamide.
Step 3: Suzuki Coupling to Introduce the Pyridinyl Moiety
-
To a degassed mixture of toluene and water, add 2-cyclohexyl-4-(4-bromophenyl)thiazole-5-sulfonamide (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 100 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for Amide Coupling to form Pritelivir
-
Dissolve 2-(4-(pyridin-2-yl)phenyl)acetic acid (1.0 eq) and the synthesized thiazole-sulfonamide intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain Pritelivir.
Visualizations
Caption: Representative workflow for the synthesis of Pritelivir.
Caption: Inhibition of HSV DNA replication by Pritelivir.
Caption: Inhibition of bacterial protein synthesis by Lefamulin.
References
Applications of Cyclohexanethiol Self-Assembled Monolayers in Nanotechnology and Surface Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanethiol (CHT) self-assembled monolayers (SAMs) represent a unique class of organic thin films that are gaining attention in nanotechnology and surface science. Unlike their linear alkanethiol counterparts, the cyclic structure of this compound introduces distinct packing arrangements and surface properties. These characteristics open up novel applications in areas requiring precise control over surface chemistry and architecture, from biosensing to molecular electronics. This document provides a detailed overview of the applications of CHT SAMs, including protocols for their preparation and characterization, and quantitative data to guide experimental design.
Key Properties and Advantages of this compound SAMs
This compound molecules spontaneously adsorb onto gold surfaces, forming well-ordered, two-dimensional monolayers.[1][2] The flexible aliphatic ring of this compound allows for unique packing structures, which can be influenced by factors such as solution concentration and temperature.[1] This tunability of the monolayer structure is a key advantage in tailoring surface properties for specific applications.
Scanning tunneling microscopy (STM) studies have revealed that CHT SAMs on Au(111) can form long-range ordered structures.[2] The molecular packing can transition between different phases, such as from a (2 x 4√2)R20° structure to a (5 x 2√3)R35° structure, depending on the preparation conditions.[1] This ability to form dense, crystalline-like structures is crucial for applications requiring well-defined and stable surfaces.
Applications in Nanotechnology and Surface Science
While many applications of CHT SAMs are extrapolated from the broader field of alkanethiol SAMs, the unique structural properties of the cyclohexyl group offer potential advantages in several areas:
1. Biosensors and Biointerfaces:
The well-defined surface of CHT SAMs can be functionalized to create highly specific biosensors. The packing density and orientation of the cyclohexyl groups can influence protein adsorption and cell adhesion.[3][4][5] By creating mixed SAMs with other functional thiols, it is possible to control the presentation of biorecognition elements and minimize non-specific binding. The rigid cyclic structure of this compound may provide a more defined spacing for immobilized biomolecules compared to flexible linear alkanethiols.
2. Corrosion Protection:
Like other alkanethiol SAMs, CHT monolayers can form a dense, hydrophobic barrier on metal surfaces, offering protection against corrosion. The ordered packing of CHT molecules can inhibit the diffusion of corrosive agents to the underlying metal substrate. The stability of these SAMs is a critical factor in their protective capabilities.
3. Molecular Electronics:
The insulating properties of the cyclohexyl chains make CHT SAMs suitable for applications in molecular electronics, such as in the fabrication of molecular junctions and as dielectric layers in organic field-effect transistors. The thickness and uniformity of the SAM are critical parameters in determining the electronic properties of these devices.
4. Nanopatterning and Nanofabrication:
CHT SAMs can be used as templates or resists in nanopatterning techniques. The differential adsorption and stability of CHT compared to other thiols can be exploited to create patterns on a nanometer scale. This allows for the fabrication of nanostructures with controlled size and spacing.
Quantitative Data Summary
Quantitative data for pure this compound SAMs is not as extensively reported as for linear alkanethiols. The following tables summarize available data for CHT and related systems to provide a comparative reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁SH | |
| Molecular Weight | 116.22 g/mol | |
| Boiling Point | 158-160 °C | |
| Density | 0.95 g/mL at 25 °C | |
| Refractive Index | n20/D 1.493 |
Table 2: Surface Properties of this compound and Related SAMs on Gold
| SAM Type | Technique | Measured Parameter | Value | Reference |
| This compound (CHT) | STM | Surface Structure on Au(111) | (5 x 2√3)R35° (high concentration) | [1] |
| This compound (CHT) | Reductive Desorption | Desorption Peak Potential | -779 mV | [6] |
| Hexanethiol (linear C6) | XPS | Surface Coverage on Au(111) | ~0.33 ML | [7] |
| Alkanethiols (general) | Ellipsometry | Typical Thickness | 1-2 nm | [8][9][10] |
| -CH₃ terminated SAMs | Contact Angle | Water Contact Angle | ~110° | [11] |
| -OH terminated SAMs | Contact Angle | Water Contact Angle | < 20° | [11] |
Note: ML refers to a monolayer, where 1 ML is a 1:1 ratio of sulfur atoms to surface gold atoms.
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol describes the standard procedure for forming a CHT SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound (CHT)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immerse the clean, dry gold substrates into the CHT solution.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment.
-
Protocol 2: Characterization of this compound SAMs
This protocol outlines common techniques to characterize the quality and properties of the prepared CHT SAMs.
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity and surface energy of the SAM, which indicates the quality of the monolayer.
-
Procedure:
-
Place a small droplet (e.g., 5 µL) of DI water on the SAM surface.
-
Measure the static contact angle between the droplet and the surface using a goniometer.
-
A high contact angle (typically >100° for a well-ordered hydrocarbon-terminated SAM) indicates a dense, well-formed monolayer.
-
2. Ellipsometry:
-
Procedure:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the SAM-coated substrate.
-
Model the data using appropriate software to determine the thickness of the organic layer. The expected thickness for a CHT monolayer is in the range of 0.5-1.0 nm.
-
3. Scanning Tunneling Microscopy (STM):
-
Purpose: To visualize the molecular packing and surface structure of the SAM at the atomic/molecular scale.[1][2][12][13][14]
-
Procedure:
-
Obtain STM images of the SAM surface in constant current mode.
-
Analyze the images to determine the lattice parameters and identify any defects in the monolayer.
-
4. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the thiol monolayer.
-
Procedure:
-
Acquire XPS spectra of the S 2p, C 1s, and Au 4f regions.
-
The presence of a sulfur peak confirms the adsorption of the thiol. The relative peak intensities can provide information about the surface coverage.
-
5. Electrochemical Methods (Cyclic Voltammetry and Reductive Desorption):
-
Purpose: To evaluate the barrier properties of the SAM and determine the surface coverage.[15][16][17]
-
Procedure:
-
Use the SAM-coated gold substrate as the working electrode in an electrochemical cell.
-
Perform cyclic voltammetry in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to assess the blocking of electron transfer by the SAM.
-
Perform reductive desorption by scanning to negative potentials in an alkaline solution to cleave the Au-S bond. The integrated charge of the desorption peak can be used to calculate the surface coverage of the thiol molecules.
-
Visualizations
References
- 1. Molecular-scale investigation of structural changes in this compound self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Selective reductive desorption of a SAM-coated gold electrode revealed using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrochemical Oxidative Formation and Reductive Desorption of a Self-Assembled Monolayer of Decanethiol on a Au(111) Surface in KOH Ethanol Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of Cyclohexanethiol to Dicyclohexyl Disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The disulfide bond is a pivotal covalent linkage in chemistry and biology, integral to the structural integrity and function of numerous proteins and peptides. The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis, with applications ranging from materials science to the pharmaceutical industry. Dicyclohexyl disulfide, a key organosulfur compound, serves as a valuable intermediate in various synthetic processes. This document provides detailed experimental protocols for the synthesis of dicyclohexyl disulfide through the oxidation of cyclohexanethiol, targeting researchers and professionals in drug development and chemical synthesis.
Reaction Principle
The conversion of thiols (R-SH) to disulfides (R-S-S-R) is an oxidative coupling process. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules with the concomitant loss of two protons and two electrons. A variety of oxidizing agents can facilitate this transformation, ranging from mild, selective reagents to more powerful ones. The choice of oxidant and reaction conditions is crucial to ensure high yields and minimize over-oxidation to sulfonic acids or other byproducts.
Two primary synthetic strategies are detailed herein: the direct oxidation of this compound and the nucleophilic substitution reaction between sodium disulfide and chlorocyclohexane, a common industrial approach.[1]
Experimental Protocols
Protocol 1: Oxidation of this compound using Hydrogen Peroxide and Iodine Catalyst
This protocol details a common and environmentally conscious method for the oxidation of thiols using hydrogen peroxide as the oxidant and a catalytic amount of iodine.[2]
Materials:
-
This compound (C₆H₁₁SH)
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 116.2 mg) in 10 mL of dichloromethane.
-
To this solution, add a catalytic amount of iodine (0.1 mmol, 25.4 mg).
-
While stirring at room temperature, slowly add 30% hydrogen peroxide (1.2 mmol, 0.14 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine and peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dicyclohexyl disulfide.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Dicyclohexyl Disulfide from Chlorocyclohexane
This method represents a common industrial approach to synthesizing dicyclohexyl disulfide, involving the reaction of sodium disulfide with chlorocyclohexane.[3][4][5]
Materials:
-
Chlorocyclohexane (C₆H₁₁Cl)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)
-
Water (H₂O)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottom flask, prepare an aqueous solution of sodium disulfide. For example, dissolve sodium sulfide nonahydrate (0.5 mol, 120 g) and sulfur (0.5 mol, 16 g) in a mixture of water and methanol.[3]
-
Heat the mixture to 60-70°C with stirring until the sulfur has completely dissolved, forming the sodium disulfide solution.
-
Reaction with Chlorocyclohexane: To the prepared sodium disulfide solution, add chlorocyclohexane (1.0 mol, 118.6 g) dropwise.
-
The reaction is typically carried out at a temperature between 70°C and 100°C.[4] Heat the reaction mixture under reflux with vigorous stirring for 5-15 hours.[4]
-
Monitor the reaction by gas chromatography (GC) to confirm the consumption of chlorocyclohexane.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an organic layer and an aqueous layer.
-
Separate the organic layer containing the dicyclohexyl disulfide.
-
Wash the organic layer with water to remove any remaining salts.
-
The crude dicyclohexyl disulfide can be purified by vacuum distillation.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the described experimental protocols.
| Parameter | Protocol 1: H₂O₂/I₂ Oxidation | Protocol 2: Chlorocyclohexane Route |
| Starting Material | This compound | Chlorocyclohexane |
| Key Reagents | H₂O₂, I₂ (catalyst) | Na₂S₂, S |
| Solvent | Dichloromethane | Aqueous Methanol/Ethanol |
| Reaction Temperature | Room Temperature | 70-100°C |
| Reaction Time | 2-4 hours | 5-15 hours |
| Purification Method | Column Chromatography | Vacuum Distillation |
| Reported Yields | Good to excellent (typically >80%) | High (industrial process) |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of dicyclohexyl disulfide.
Caption: General workflow for the synthesis of dicyclohexyl disulfide.
Safety Precautions
-
This compound and other thiols have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
Chlorocyclohexane is flammable and an irritant. Avoid contact with skin and eyes.
Characterization
The final product, dicyclohexyl disulfide, can be characterized using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight (230.43 g/mol ).[1][3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dicyclohexyl disulfide.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 3. CN102906069A - Preparation method of dicyclohexyl disulfide - Google Patents [patents.google.com]
- 4. WO2012024839A1 - Preparation method of dicyclohexyl disulfide - Google Patents [patents.google.com]
- 5. Preparation Method Of Dicyclohexyl Disulfide [quickcompany.in]
- 6. CN102906069B - Preparation method of dicyclohexyl disulfide - Google Patents [patents.google.com]
Application Notes and Protocols for Handling and Storing Air-Sensitive Cyclohexanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of cyclohexanethiol, an air-sensitive and hazardous compound. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and product quality.
Chemical and Physical Properties
This compound is a colorless liquid with a strong, disagreeable odor.[1] It is flammable, toxic if swallowed or inhaled, and causes skin and eye irritation.[2][3] Crucially, this compound is air-sensitive and must be handled under an inert atmosphere to prevent oxidation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂S[1][4][5] |
| Molecular Weight | 116.22 g/mol [3][5] |
| Appearance | Colorless to almost colorless clear liquid[1][5] |
| Odor | Strong, offensive, and unpleasant[1][6][7] |
| Boiling Point | 158-160 °C (lit.)[4][6][8][9] |
| Density | 0.95 g/mL at 25 °C (lit.)[4][8] |
| Flash Point | 43 °C (109.4 °F) - Pensky-Martens closed cup |
| Vapor Pressure | 10 mmHg[1] |
| Vapor Density | 4.0 (vs air)[1][6][8] |
| Solubility | Insoluble in water.[1][6][10] Soluble in ether, benzene, acetone, and chloroform.[6] |
Safety Precautions and Hazard Information
This compound is a hazardous substance and requires strict safety measures.
GHS Hazard Classifications:[2]
-
Flammable Liquids - Category 3
-
Acute Toxicity, Oral - Category 3
-
Acute Toxicity, Inhalation - Category 4
-
Skin Irritation - Category 2
-
Serious Eye Irritation - Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation - Category 3
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[11]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] For operations where inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
Experimental Protocols for Handling Air-Sensitive this compound
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere, such as nitrogen or argon, to prevent the formation of disulfides and other oxidation byproducts.
Preparation of an Inert Atmosphere
Standard air-free techniques using either a glovebox or a Schlenk line are required.[12][13] All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas before use.[14][15]
Diagram 1: General Workflow for Handling Air-Sensitive Reagents
References
- 1. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound 97 1569-69-3 [sigmaaldrich.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0032 - this compound [inchem.org]
- 12. reddit.com [reddit.com]
- 13. Air-free_technique [chemeurope.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. web.mit.edu [web.mit.edu]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the safe handling and disposal of cyclohexanethiol and associated chemical waste. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This compound is a flammable, toxic, and malodorous compound requiring specific disposal methods.
Hazard Profile of this compound
This compound presents multiple hazards that must be understood and managed in a laboratory setting. It is a flammable liquid and vapor, toxic if swallowed or inhaled, and causes skin and serious eye irritation.[1][2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][2][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid with a strong, offensive odor.[2][3][4] |
| Boiling Point | 158 °C (316 °F)[3][4] |
| Flash Point | 43 °C (109.4 - 110 °F)[3][4] |
| Vapor Pressure | 10 mmHg[4] |
| Specific Gravity | 0.98[4] |
| Solubility | Insoluble in water.[2][3][4] Soluble in ether, benzene, acetone, and chloroform.[3] |
| UN Number | 3054[1][2] |
Personal Protective Equipment (PPE) and Handling Precautions
Due to the hazardous nature of this compound, stringent safety measures are mandatory during handling and disposal.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[5] Ensure a safety shower and eye wash station are readily accessible.[6]
-
Personal Protective Equipment :
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[6] A face shield may be necessary for larger quantities.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[7]
-
Skin and Body Protection : A lab coat and closed-toe shoes are mandatory.[7] For larger-scale operations, protective clothing and boots may be required.[6]
-
Respiratory Protection : If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with organic vapor cartridges.[1][4]
-
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent incompatible chemical reactions and ensure safe disposal.
-
Waste Containers : Use designated, compatible, and properly sealed hazardous waste containers.[7][8] Containers should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[5][9]
-
Segregation : Store this compound waste separately from incompatible materials, particularly oxidizing agents, reducing agents, strong acids, and alkali metals.[4][10]
-
Storage Location : Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[6]
Disposal Protocols
Unused or surplus this compound must be disposed of as hazardous chemical waste.[9] For small quantities of liquid waste and for the decontamination of glassware, a chemical neutralization protocol is recommended.
Protocol for Chemical Neutralization of Small Quantities of this compound Waste
This protocol describes the oxidation of this compound to a less volatile and non-malodorous sulfonic acid using sodium hypochlorite (commercial bleach).[9][11] This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker or flask (at least 10 times the volume of the thiol waste)
-
Dropping funnel
-
Ice bath (optional, for cooling)
Procedure:
-
Preparation : In a chemical fume hood, place a beaker or flask containing the appropriate amount of commercial bleach on a stir plate. A 25% excess of bleach is recommended.[11] For example, for 0.1 mol of thiol, use 500 mL of bleach.[11]
-
Stirring : Begin stirring the bleach solution at a moderate speed.
-
Addition of Thiol : Slowly add the this compound waste dropwise to the stirring bleach solution using a dropping funnel.[9][11]
-
Temperature Monitoring : The reaction can be exothermic.[9] If the reaction vessel becomes warm to the touch, slow the addition rate and/or cool the vessel in an ice bath.
-
Reaction Completion : Continue stirring the mixture for at least one hour after the addition is complete to ensure full neutralization. The absence of the characteristic thiol odor is an indicator of a complete reaction.
-
Disposal of Neutralized Solution : The resulting solution, containing the sulfonic acid, should be collected and disposed of as hazardous aqueous waste in a properly labeled container.[9]
Protocol for Decontamination of Glassware and Solid Waste
-
Glassware : All glassware that has come into contact with this compound should be immediately placed in a designated bleach bath within a fume hood. A 1:1 mixture of commercial bleach and water is often recommended.[12] Allow the glassware to soak for at least overnight (approximately 14 hours) before rinsing thoroughly with water and proceeding with standard cleaning methods.[12]
-
Contaminated Solid Waste : Disposable items such as gloves, paper towels, and pipette tips contaminated with this compound should be considered hazardous waste.[9] To contain the odor, these items should be placed in a sealable plastic bag before being deposited into a designated solid hazardous waste container clearly labeled as containing thiol waste.[5][9]
Spill Management
In the event of a this compound spill, evacuate the area and report the incident to the appropriate environmental health and safety (EHS) office.[5]
-
Small Spills : For small spills within a chemical fume hood, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6][13] The contaminated absorbent should then be carefully collected and placed in a sealed container for disposal as hazardous waste.[7][13]
-
Large Spills : For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS for emergency response.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound and related waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidelines. Always consult your institution's specific Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) office for definitive disposal procedures and to ensure compliance with local, state, and federal regulations.[1][6]
References
- 1. nextsds.com [nextsds.com]
- 2. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. ICSC 0032 - this compound [inchem.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. How To [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
Application of Cyclohexanethiol Derivatives in Rubber Accelerator Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexanethiol-related compounds, specifically N-cyclohexyl-2-benzothiazolesulfenamide (CBS), in the manufacturing of rubber accelerators. Detailed protocols for synthesis and evaluation are provided, along with quantitative data on performance and graphical representations of key processes. While this compound itself is not a direct accelerator, its structural analog, cyclohexylamine, is a critical precursor in the synthesis of sulfenamide-class accelerators.
Introduction to Sulfenamide Accelerators
Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), are a cornerstone in the rubber industry, prized for their ability to provide a delayed onset of vulcanization (scorch safety) followed by a rapid cure rate.[1] This characteristic is crucial in modern rubber processing, allowing for safe mixing and shaping of the rubber compound at elevated temperatures without premature curing, yet ensuring efficient vulcanization in the mold.[2] CBS is synthesized from cyclohexylamine and 2-mercaptobenzothiazole (MBT) and is widely used in the production of tires, belts, hoses, and other high-performance rubber goods.[3][4]
Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
The industrial synthesis of CBS typically involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine.[5] Several methods exist, with the sodium hypochlorite oxidation and oxygen catalytic oxidation methods being common.[5]
Experimental Protocol: Laboratory Scale Synthesis of CBS via Oxidative Condensation
This protocol describes a laboratory-scale synthesis of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) using an oxidant.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Cyclohexylamine
-
Sodium Hypochlorite (NaOCl) solution (e.g., 5%) or an oxygen source with a catalyst (e.g., 1 wt% cobalt catalyst)
-
Solvent (e.g., water, monochlorobenzene)
-
Stirring apparatus
-
Reaction vessel (e.g., three-necked flask or high-pressure reaction kettle)
-
Temperature control system (e.g., oil bath)
-
Filtration apparatus
-
Drying oven
Procedure (Sodium Hypochlorite Method): [6]
-
In a well-ventilated fume hood, charge the reaction vessel with a solution of cyclohexylamine (e.g., 16% in water).
-
With stirring, add 2-mercaptobenzothiazole (MBT) to the cyclohexylamine solution. The typical amine to MBT molar ratio is around 2.3:1.
-
Cool the mixture to approximately 35°C.
-
Slowly add a 5% sodium hypochlorite solution dropwise to the stirred mixture.
-
Continue the addition until the yellow solid of MBT disappears, indicating the formation of CBS.
-
Filter the resulting solid product.
-
Wash the filtered product with hot water until the washings are neutral.
-
Dry the purified N-cyclohexyl-2-benzothiazolesulfenamide product in an oven at a controlled temperature (e.g., below 60°C) to prevent melting.
Procedure (Oxygen Catalytic Oxidation Method): [5]
-
To a high-pressure reaction kettle, add 2-mercaptobenzothiazole (2 mmol), cyclohexylamine (8 mmol), 1 wt% cobalt catalyst, and water (8 mL).
-
Pressurize the kettle with oxygen to a stable pressure of 0.4 MPa.
-
Heat the mixture in an oil bath at 60°C for 4 hours with continuous stirring.
-
After the reaction, cool the vessel and collect the white solid product by filtration.
-
Wash the product thoroughly with water and dry it to obtain N-cyclohexyl-2-benzothiazolesulfenamide.
Performance Evaluation of CBS in Rubber Compounds
The effectiveness of a rubber accelerator is determined by its impact on the cure characteristics of the rubber compound and the physical properties of the vulcanized rubber.
Data Presentation
The following tables summarize the quantitative data on the performance of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) in natural rubber (NR) and styrene-butadiene rubber (SBR) compounds.
Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Accelerators
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| CBS | 4.5 | - | - |
| TBBS | - | - | - |
| MBS | - | - | - |
| ZDC | - | - | - |
| DPG | - | - | - |
| CBS/DPG | - | - | 13.4 |
| CBS/TMTD | - | - | 34.6 |
Data compiled from multiple sources.[6][7] Note: Direct comparative values for all accelerators under identical conditions were not available in a single source.
Table 2: Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates with CBS Accelerator
| Property | Value | ASTM Standard |
| Modulus at 100% Elongation (MPa) | 1.2 - 1.8 | ASTM D412 |
| Tensile Strength (MPa) | - | ASTM D412 |
| Elongation at Break (%) | - | ASTM D412 |
| Hardness (Shore A) | 6 - 11 (relative to ZnO reference) | ASTM D2240 |
Data compiled from a study on SBR vulcanizates.[1] Note: Values are presented relative to a reference compound.
Experimental Protocols for Rubber Compounding and Testing
3.2.1. Protocol for Rubber Compounding
This protocol outlines the general procedure for preparing a rubber compound for accelerator evaluation.
Materials and Equipment:
-
Raw rubber (e.g., Natural Rubber, Styrene-Butadiene Rubber)
-
Activators (e.g., Zinc Oxide, Stearic Acid)
-
Filler (e.g., Carbon Black, Silica)
-
Antioxidants/Antiozonants
-
Vulcanizing Agent (Sulfur)
-
Accelerator (e.g., CBS)
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Mastication: Soften the raw rubber on the two-roll mill by passing it through the nip several times.
-
Incorporation of Ingredients:
-
Add activators (zinc oxide and stearic acid) and allow them to disperse uniformly into the rubber.
-
Gradually add the filler and any other processing aids.
-
Add antioxidants and antiozonants.
-
-
Final Mixing:
-
Once all other ingredients are well dispersed, add the accelerator (CBS) and the sulfur. This is typically done at a lower temperature to prevent scorching.
-
Continue mixing until a homogeneous compound is achieved.
-
-
Sheeting Out: Sheet the final compound from the mill to a uniform thickness and allow it to cool.
3.2.2. Protocol for Testing Cure Characteristics
This protocol describes the determination of cure characteristics using a Moving Die Rheometer (MDR).
Equipment:
-
Moving Die Rheometer (MDR)
Procedure (based on ASTM D5289): [10]
-
Place a sample of the uncured rubber compound into the die cavity of the MDR.
-
Close the die and start the test at a specified temperature (e.g., 160°C).
-
The instrument will oscillate one of the dies and measure the torque required.
-
Record the torque as a function of time to generate a cure curve.
-
From the cure curve, determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time to a 2 dNm rise from the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
-
3.2.3. Protocol for Testing Physical Properties
This protocol describes the testing of key mechanical properties of the vulcanized rubber.
Equipment:
-
Universal Testing Machine (Tensile Tester)
-
Durometer (for hardness testing)
-
Tear Tester
-
Compression Set Tester
Procedure:
-
Specimen Preparation: Cure sheets of the rubber compound in a compression molding press at the determined optimum cure time and temperature. Die-cut the required test specimens from the cured sheets.
-
Tensile Properties (ASTM D412):
-
Measure the tensile strength, elongation at break, and modulus of the dumbbell-shaped specimens using a universal testing machine.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness of the cured rubber using a durometer.
-
-
Tear Strength (ASTM D624):
-
Determine the tear resistance of the vulcanized rubber.
-
-
Compression Set (ASTM D395):
-
Evaluate the ability of the rubber to retain its elastic properties after prolonged compressive stress.
-
Visualizations
Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
Caption: Synthesis of CBS from MBT and Cyclohexylamine.
Simplified Vulcanization Mechanism with CBS Accelerator
Caption: Simplified mechanism of sulfur vulcanization accelerated by CBS.
Experimental Workflow for Accelerator Evaluation
Caption: Workflow for evaluating the performance of a rubber accelerator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lusida.com [lusida.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rubberandseal.com [rubberandseal.com]
- 8. lindasrubber.com [lindasrubber.com]
- 9. RUBBER COMPOUNDING PRESENTATION DONE BY WAYNE MUTATAVIKWA AND TAFADZWA MUSHAIKE | PPT [slideshare.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Cyclohexanethiol as a Corrosion Inhibitor in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanethiol, a cyclic organosulfur compound, has garnered attention as a potential corrosion inhibitor for various metals in industrial settings. Its efficacy stems from the presence of a sulfur atom, which can readily adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for this compound as a corrosion inhibitor, drawing upon available research and industry practices. While direct quantitative data for this compound is limited in publicly available literature, data from closely related derivatives and general principles of thiol-based inhibitors provide a strong indication of its potential.
Industrial Applications
Organic corrosion inhibitors are integral to asset integrity management in numerous industries, including oil and gas, chemical processing, and manufacturing[1][2]. While specific industrial formulations often remain proprietary, this compound and its derivatives are utilized in the production of corrosion inhibitor packages[1]. The primary applications are in environments where acidic corrosion is a significant concern.
Potential Industrial Uses of this compound-Based Inhibitors:
-
Oil and Gas Production: Protecting pipelines, storage tanks, and downhole equipment from corrosion induced by acidic components in crude oil and natural gas, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂)[3][4].
-
Chemical Processing: Preventing the degradation of reactors, distillation columns, and piping systems exposed to corrosive chemicals and process fluids[1].
-
Metalworking and Finishing: As a component in cutting fluids and pickling baths to protect metal surfaces during manufacturing processes[5].
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment[1][6]. This adsorption can occur through two main processes:
-
Physisorption: This involves weaker, electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface is often positively charged, and it can attract the electron-rich sulfur atom of the this compound molecule[7].
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the sulfur atom and the vacant d-orbitals of the metal atoms (e.g., iron in steel). This stronger bond results in a more stable and effective protective layer[7].
The cyclohexyl group, being a bulky, hydrophobic moiety, contributes to the formation of a dense, non-polar film that repels water and other corrosive species from the metal surface.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the corrosion inhibition process by this compound.
References
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis and Purification of Cyclohexanethiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and purification of cyclohexanethiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common and high-yield methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound include the reaction of cyclohexene with hydrogen sulfide, the reaction of cyclohexanol with hydrogen sulfide, and the nucleophilic substitution of a cyclohexyl halide with a sulfur source. Each method offers distinct advantages and is suitable for different starting material availability and scale requirements.
Q2: What are the primary impurities I should expect during the synthesis of this compound?
A2: The most common impurities are dicyclohexyl sulfide and dicyclohexyl disulfide. Dicyclohexyl sulfide can form as a byproduct, particularly in reactions involving cyclohexyl halides. Dicyclohexyl disulfide is primarily the result of the oxidation of the this compound product, a common issue with thiols.[1] Unreacted starting materials may also be present in the crude product.
Q3: How can I minimize the formation of dicyclohexyl disulfide?
A3: The formation of dicyclohexyl disulfide occurs through the oxidation of this compound. To minimize this, it is crucial to work under an inert atmosphere, such as nitrogen or argon, especially during the reaction workup and purification steps. The use of deoxygenated solvents is also highly recommended.
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional distillation, either at atmospheric pressure or under reduced pressure (vacuum distillation), is the most effective and common method for purifying this compound.[2] Vacuum distillation is particularly useful for preventing thermal decomposition of the product at its normal boiling point.
Q5: How can I confirm the purity of my final this compound product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound and identifying any residual impurities.[3] The purity is typically determined by the area percentage of the product peak in the gas chromatogram.
Synthesis and Purification Protocols
Synthesis Route 1: From Cyclohexene and Hydrogen Sulfide
This method involves the direct addition of hydrogen sulfide to cyclohexene, often over a catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a suitable reactor, a cobalt-molybdenum on alumina catalyst is often used. The catalyst may require activation, which can be promoted by carbon disulfide.[1]
-
Reaction Setup: The reaction is typically carried out in a high-pressure reactor. The reactor is charged with cyclohexene and the catalyst.
-
Reaction Execution: Hydrogen sulfide gas is introduced into the reactor. The reaction is conducted at elevated temperatures (100-350 °C) and pressures (1.72-5.17 MPa).[4] The molar ratio of hydrogen sulfide to cyclohexene is a critical parameter and is often kept high to favor thiol formation.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is carefully vented. The crude product is filtered to remove the catalyst.
-
Purification: The crude this compound is purified by fractional distillation.
Synthesis Route 2: From Cyclohexanol and Hydrogen Sulfide
This method involves the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst.
Experimental Protocol:
-
Catalyst System: A mixed catalyst system is often employed, consisting of a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydration catalyst (e.g., gamma-alumina).[5]
-
Reaction Setup: The reaction is typically performed in a fixed-bed flow reactor. The catalyst bed is prepared, and the system is purged with an inert gas.
-
Reaction Execution: A feed of cyclohexanol and hydrogen sulfide is passed through the heated catalyst bed. Optimal conditions often include a temperature of around 240 °C and a pressure of at least 600 psig.[5] A high molar ratio of hydrogen sulfide to cyclohexanol (e.g., 9:1) is used to maximize selectivity.[5]
-
Work-up: The product stream exiting the reactor is cooled and condensed. The organic phase is separated from any aqueous phase.
-
Purification: The crude product is purified by fractional distillation.
Synthesis Route 3: From Cyclohexyl Bromide and Sodium Hydrosulfide
This method is a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: A solution of sodium hydrosulfide (NaSH) is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Reaction Execution: Cyclohexyl bromide is added dropwise to the stirred NaSH solution. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum fractional distillation.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| From Cyclohexene | Cyclohexene | Hydrogen Sulfide, Co-Mo/Alumina Catalyst | 62.5-69.4%[1] | >95% after distillation | Direct route, high atom economy. | Requires high pressure and temperature; catalyst management. |
| From Cyclohexanol | Cyclohexanol | Hydrogen Sulfide, CoMo/Alumina & γ-Alumina Catalyst | Up to 96% selectivity[5] | >97% after distillation | High selectivity, can use renewable starting materials. | Requires a flow reactor setup and catalyst handling. |
| From Cyclohexyl Bromide | Cyclohexyl Bromide | Sodium Hydrosulfide (NaSH) | Moderate to High | >95% after distillation | Milder reaction conditions, suitable for lab scale. | Potential for dicyclohexyl sulfide byproduct formation. |
Table 2: Purification Parameters for this compound
| Purification Method | Parameter | Value | Notes |
| Atmospheric Distillation | Boiling Point | 158-160 °C[6] | Risk of thermal decomposition. |
| Vacuum Distillation | Boiling Point | ~70-72 °C at 20 mmHg (estimated) | Recommended for high purity to avoid decomposition. |
| Purity Analysis (GC-MS) | Column | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-Wax) | |
| Injector Temperature | 250 °C | ||
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold 5 min | This is a general guideline and should be optimized. | |
| Detector | Mass Spectrometer (Scan mode for identification, SIM for quantification) |
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction
-
Solution: Verify the reaction time and temperature. For reactions involving solid catalysts, ensure efficient stirring or flow rate to overcome mass transfer limitations. For the cyclohexyl bromide route, ensure the reflux time is sufficient. Monitor the reaction progress by TLC or GC.
-
-
Possible Cause 2: Suboptimal Reagent Stoichiometry
-
Solution: In syntheses involving hydrogen sulfide or sodium hydrosulfide, using an excess of the sulfur reagent can help drive the reaction to completion and minimize the formation of sulfide byproducts.
-
-
Possible Cause 3: Loss of Product During Work-up
-
Solution: this compound is volatile. During solvent removal using a rotary evaporator, use a moderate temperature and pressure to avoid significant loss of the product.
-
Issue 2: Significant Amount of Dicyclohexyl Disulfide in the Product
-
Possible Cause: Oxidation of this compound
-
Solution 1 (Prevention): The most effective approach is prevention. Conduct the reaction, work-up, and purification under an inert atmosphere (nitrogen or argon). Use solvents that have been deoxygenated by sparging with an inert gas.
-
Solution 2 (Remediation): If disulfide has already formed, it can be reduced back to the thiol. A common laboratory method is treatment with a mild reducing agent like sodium borohydride (NaBH₄) followed by a careful acidic workup.
-
Issue 3: Presence of Dicyclohexyl Sulfide in the Product
-
Possible Cause: Side Reaction in the Cyclohexyl Halide Route
-
Solution: This side product forms when the initially generated cyclohexanethiolate anion reacts with another molecule of cyclohexyl bromide. To minimize this, use a molar excess of the sulfur nucleophile (e.g., NaSH). Slow addition of the cyclohexyl bromide to the solution of the sulfur nucleophile can also be beneficial.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. RU2634732C1 - Method of cyclohexantiol electrosynthesis based on hydrogen sulfide - Google Patents [patents.google.com]
- 5. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in cyclohexanethiol-based reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed in reactions involving this compound?
A1: The most prevalent challenges in this compound reactions include low product yields, the formation of dicyclohexyl disulfide as a major byproduct due to oxidation, and the occurrence of side reactions such as the formation of thioethers.[1][2] Purification of the final product can also be challenging due to the physical properties of this compound and its byproducts.
Q2: How can I minimize the formation of dicyclohexyl disulfide?
A2: Dicyclohexyl disulfide formation is primarily caused by the oxidation of this compound. To mitigate this, it is crucial to work under an inert atmosphere, such as nitrogen or argon, particularly during the reaction setup, workup, and purification steps.[1][2] Using deoxygenated solvents can further reduce the chances of oxidation.[2] For storage, keeping purified this compound in a tightly sealed container under an inert atmosphere and at low temperatures is recommended.[1]
Q3: What causes the formation of dicyclohexyl sulfide (thioether) as a side product in nucleophilic substitution reactions?
A3: The formation of a thioether byproduct occurs when the cyclohexanethiolate anion, formed in situ, acts as a nucleophile and reacts with another molecule of the alkyl halide starting material.[1] To minimize this, it is advisable to use an excess of the sulfur nucleophile (e.g., NaSH or thiourea) relative to the alkyl halide. This increases the probability of the halide reacting with the intended nucleophile rather than the this compound product.[1]
Q4: I am having difficulty purifying my product from a this compound reaction. What are some effective purification strategies?
A4: Purification can be challenging due to the malodorous nature of thiols and the similar boiling points of products and byproducts. Common purification techniques include:
-
Distillation: Fractional distillation under reduced pressure can be effective for separating products with different boiling points.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A careful selection of the eluent system is crucial for good separation.
-
Liquid-Liquid Extraction: Washing the organic layer with a dilute base (like NaOH solution) can help remove unreacted this compound by converting it to the water-soluble thiolate. However, this may not be suitable if your product is base-sensitive. Subsequent washes with water and brine are also recommended.[3]
-
Oxidative Quench: In some cases, a mild oxidant can be used to convert residual, smelly thiols into less volatile disulfides, which may be easier to separate.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields in this compound-based reactions can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude reaction mixture using techniques like TLC, GC-MS, or NMR. This will help determine if the low yield is due to an incomplete reaction, the formation of side products, or product decomposition.
-
Address Incomplete Reactions: If a significant amount of starting material remains, consider the following:
-
Reaction Time and Temperature: Increase the reaction time or temperature. However, be cautious as higher temperatures can sometimes promote side reactions.[1]
-
Reagent Purity and Stoichiometry: Ensure the purity of your reagents and solvents. Impurities can inhibit the reaction. Verify that the stoichiometry of the reactants is correct; sometimes a slight excess of one reagent is necessary to drive the reaction to completion.[1]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Consider optimizing the catalyst loading.
-
-
Minimize Side Reactions: If significant side products are observed:
-
Optimize Conditions: Adjusting the reaction temperature, solvent, and concentration of reactants can favor the desired reaction pathway.
-
Order of Addition: In some cases, changing the order in which reagents are added can minimize side reactions.
-
-
Prevent Product Loss: If the reaction appears to have gone to completion but the isolated yield is low:
-
Workup Procedure: Ensure that the workup procedure is not causing product loss. For example, check the pH of the aqueous layer during extraction to ensure your product is not being lost in the aqueous phase.
-
Purification: Product can be lost during purification. For volatile products, be cautious with high vacuum and high temperatures during solvent removal.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in a GC-MS or NMR spectrum indicates the formation of side products.
Logical Diagram for Diagnosing Side Products
Caption: Logical diagram for diagnosing and mitigating side products.
Common Side Products and Solutions:
-
Dicyclohexyl Disulfide: This is the most common side product and arises from the oxidation of this compound.
-
Dicyclohexyl Sulfide (Thioether): This is common in nucleophilic substitution reactions where cyclohexanethiolate attacks the alkyl halide starting material.
-
Solution: Use an excess of the primary sulfur nucleophile (e.g., sodium hydrosulfide) relative to the alkyl halide.[1] Alternatively, adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration and disfavor the side reaction.
-
-
Products of 1,2-Addition (in Michael Additions): In conjugate addition reactions, direct addition to the carbonyl group (1,2-addition) can compete with the desired 1,4-addition.
-
Solution: The choice of base and reaction conditions is critical. Weaker bases and lower temperatures generally favor 1,4-addition.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative parameters for optimizing common reactions with this compound. Note that the optimal conditions will vary depending on the specific substrate and desired product.
Table 1: Optimization of S-Alkylation of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | K₂CO₃ | NaOH | Et₃N | DBU |
| Solvent | DMF | Ethanol | Acetonitrile | THF |
| Temperature (°C) | 25 (RT) | 50 | 80 (Reflux) | 0 |
| Reaction Time (h) | 12 | 6 | 2 | 24 |
| Typical Yield (%) | Moderate | Good | High | Low |
Table 2: Optimization of Michael Addition of this compound to an α,β-Unsaturated Ketone
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Et₃N (0.1 eq) | DBU (0.1 eq) | Piperidine (0.2 eq) | None |
| Solvent | CH₂Cl₂ | THF | Toluene | Methanol |
| Temperature (°C) | 25 (RT) | 0 | 50 | 25 (RT) |
| Reaction Time (h) | 8 | 12 | 4 | 48 |
| Typical Yield (%) | Good | High | Moderate | Low |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the synthesis of a thioether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15-20 minutes.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioether.
Protocol 2: General Procedure for Michael Addition of this compound to an Enone
This protocol outlines a general method for the conjugate addition of this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Base catalyst (e.g., triethylamine - Et₃N)
-
Solvent (e.g., dichloromethane - CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in dichloromethane.
-
Addition of Reactants: Add this compound (1.2 eq) to the solution, followed by the addition of triethylamine (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated aqueous sodium bicarbonate (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
References
Technical Support Center: Optimizing Cyclohexanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of stable cyclohexanethiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the stability of this compound SAMs?
A1: The stability of this compound SAMs is governed by several factors, including the presence of defects in the monolayer, intermolecular interactions, and the thickness of the SAM. A well-ordered, densely packed monolayer with minimal defects will exhibit higher stability.
Q2: What is the recommended solvent for preparing this compound solutions for SAM formation?
A2: Ethanol is the most commonly used solvent for preparing alkanethiol SAMs due to its ability to dissolve a wide range of thiols and its affordability in high purity. Other polar solvents can also be effective as they can improve the quality of the SAM due to strong hydrophobic interactions between the nonpolar molecular tails.
Q3: What is the optimal concentration range for the this compound solution?
A3: A typical starting concentration for alkanethiol solutions is in the range of 1 to 10 mM. For this compound, the concentration can influence the resulting surface structure. Lower concentrations may lead to different packing arrangements compared to higher concentrations. It is advisable to empirically determine the optimal concentration for your specific application.
Q4: How long should the substrate be immersed in the this compound solution?
A4: While the initial formation of the monolayer occurs relatively quickly, achieving a well-ordered and densely packed SAM often requires longer immersion times. A common duration is 12 to 24 hours. For this compound, extended immersion times can lead to a more crystalline-like monolayer.
Q5: Does temperature significantly impact the formation of this compound SAMs?
A5: The self-assembly process is typically carried out at room temperature (~25 °C). Moderately elevated temperatures (e.g., 40-50 °C) can potentially increase the rate of formation and improve the ordering of the monolayer. However, excessively high temperatures can lead to desorption or the formation of disordered layers.
Q6: How does the cleanliness of the gold substrate affect SAM quality?
A6: The cleanliness of the gold substrate is paramount for the formation of a high-quality SAM. Contaminants on the surface can inhibit the self-assembly process, leading to a patchy, incomplete, or disordered monolayer. A thorough cleaning procedure is essential before immersion in the thiol solution.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound SAMs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Monolayer Formation | 1. Contaminated Gold Substrate: Organic residues or other impurities on the surface are preventing thiol adsorption. 2. Inactive Thiol: The this compound may have oxidized, forming disulfides that do not readily bind to gold. 3. Impure Solvent: The solvent may contain impurities that interfere with the self-assembly process. | 1. Substrate Cleaning: Implement a rigorous cleaning protocol for the gold substrate (see Experimental Protocols section). 2. Use Fresh Thiol: Use fresh, high-purity this compound. Store it under an inert atmosphere to prevent oxidation. 3. Use High-Purity Solvent: Use anhydrous, high-purity ethanol or another suitable solvent. |
| Disordered or Poorly Packed Monolayer | 1. Suboptimal Immersion Time: The self-assembly process may not have had enough time to reach equilibrium. 2. Incorrect Thiol Concentration: The concentration of the this compound solution may be too high or too low. 3. Temperature Fluctuations: Inconsistent temperature during incubation can disrupt the ordering process. | 1. Optimize Immersion Time: Increase the immersion time to 24-48 hours to allow for better ordering. 2. Vary Thiol Concentration: Experiment with a range of concentrations (e.g., 0.1 mM, 1 mM, 10 mM) to find the optimal condition. 3. Maintain Constant Temperature: Ensure a stable temperature during the entire self-assembly process. |
| Patchy or Non-Uniform Monolayer | 1. Uneven Substrate Surface: The gold substrate may have a non-uniform surface, leading to uneven SAM formation. 2. Insufficient Rinsing: Physisorbed (loosely bound) molecules may not have been completely removed. 3. Contaminated Environment: The experiment may have been performed in an environment with airborne contaminants. | 1. Use High-Quality Substrates: Use gold substrates with a smooth and uniform surface. 2. Thorough Rinsing: After immersion, rinse the substrate thoroughly with fresh solvent to remove any non-chemisorbed molecules. 3. Work in a Clean Environment: Perform the experiment in a clean hood to minimize contamination. |
| Poor Stability and Desorption of SAM | 1. Incomplete Monolayer Formation: A poorly formed monolayer with many defects will be less stable. 2. Oxidation of Sulfur Headgroup: Exposure to oxygen and other oxidizing agents can weaken the gold-thiol bond. 3. Harsh Environmental Conditions: High temperatures, extreme pH, or high salt concentrations can promote desorption.[1] | 1. Ensure Complete Formation: Optimize formation conditions (concentration, time, temperature) to achieve a well-ordered monolayer. 2. Minimize Oxygen Exposure: Prepare and store solutions in a deoxygenated environment. Store functionalized substrates under an inert atmosphere. 3. Control Environmental Factors: For applications in solution, use a neutral or slightly acidic buffer with low salt concentration and avoid high temperatures.[1] |
Data Presentation
The following tables summarize typical quantitative data for alkanethiol SAMs on gold, which can serve as a reference for experiments with this compound. Specific values for this compound may vary.
Table 1: Influence of Experimental Parameters on Alkanethiol SAM Properties
| Parameter | Typical Range | Effect on SAM Quality |
| Thiol Concentration | 0.1 - 10 mM | Affects surface coverage and packing density. |
| Immersion Time | 12 - 48 hours | Longer times generally lead to more ordered and stable SAMs. |
| Temperature | 20 - 50 °C | Can influence the kinetics of formation and final structure. |
| Solvent Polarity | High (e.g., Ethanol) | High polarity solvents can promote better packing of hydrophobic tails. |
Table 2: Typical Characterization Data for Alkanethiol SAMs on Gold
| Characterization Technique | Parameter Measured | Typical Value for a Well-Formed Monolayer |
| Contact Angle Goniometry | Static Water Contact Angle | > 100° (for hydrophobic alkanethiols) |
| Spectroscopic Ellipsometry | Monolayer Thickness | Varies with chain length (e.g., ~20 Å for C18) |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy (Au-S) | ~162.0 eV[2] |
| X-ray Photoelectron Spectroscopy (XPS) | C(1s) Binding Energy | ~284.8 eV[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Au(4f) Binding Energy | ~84.0 eV[2] |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol outlines the steps for preparing a this compound SAM from a solution.
Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥98% purity)
-
Absolute Ethanol (200 proof, ACS grade or higher)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Clean glassware (scintillation vials or beakers)
-
Tweezers for handling substrates
Procedure:
-
Substrate Preparation:
-
A pristine gold surface is crucial for forming a well-ordered SAM.
-
Solvent Cleaning: Sonicate the gold substrates in absolute ethanol for 10-15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
UV/Ozone Treatment (Optional but Recommended): For rigorous cleaning, treat the substrates with a UV/Ozone cleaner for 15-20 minutes to remove any residual organic impurities.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Stock Solutions: It is recommended to prepare a 10 mM stock solution of this compound in absolute ethanol, which can then be diluted to the desired concentration.
-
Inert Atmosphere: To minimize oxidation of the thiol group, it is advisable to purge the container with nitrogen gas before sealing.
-
-
Formation of the SAM:
-
Immerse the clean, dry gold substrates into the this compound solution in a sealed container.
-
Incubation: Seal the container and allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Post-Formation Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinsing: Rinse the substrates thoroughly with copious amounts of absolute ethanol to remove any non-specifically adsorbed thiols.
-
Drying: Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Troubleshooting logic for poor this compound SAM quality.
References
Strategies to prevent the atmospheric oxidation of cyclohexanethiol in the lab.
Technical Support Center: Cyclohexanethiol Handling and Storage
This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the atmospheric oxidation of this compound in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation? A1: The primary cause of degradation is the atmospheric oxidation of its thiol group (-SH). This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.[1] The thiol group is susceptible to oxidation, which leads to the formation of dicyclohexyl disulfide (C₆H₁₁S-SC₆H₁₁) and, under more aggressive conditions, can further oxidize to sulfinic and sulfonic acids.[2]
Q2: How can I identify if my this compound sample has oxidized? A2: Pure this compound is a clear, colorless liquid.[3] While oxidation may sometimes lead to subtle visual changes, such as an increase in viscosity or a slight change in color, these are not definitive indicators.[2] The strong, unpleasant odor characteristic of thiols does not in itself signify oxidation.[1][2] The most reliable methods for detecting oxidation are analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or chromatography (GC/HPLC), which can definitively identify and quantify disulfide byproducts.[1][2]
Q3: What are the ideal storage conditions to minimize oxidation? A3: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[3][4] For long-term stability, it is highly recommended to store the compound under a dry inert atmosphere, such as argon or nitrogen.[2][5] Storing in smaller aliquots is also advisable to avoid repeated exposure of the bulk material to the atmosphere.[2]
Q4: Should I use Nitrogen or Argon as the inert gas for storage? A4: Both nitrogen and argon are effective for creating an inert atmosphere.[6] Nitrogen is more commonly used and generally sufficient for preventing oxidation.[7] Argon is denser than air, which allows it to form a stable blanket over the chemical more easily by displacing oxygen, making it a slightly better but more expensive option.[7] For highly sensitive applications, argon is preferred.
Q5: Can antioxidants be used to prevent the oxidation of this compound? A5: Yes, in principle, antioxidants can be an effective strategy to inhibit the oxidation of thiols.[1] Thiols themselves can act as antioxidants by scavenging free radicals.[8][9] However, adding an external antioxidant would introduce another chemical to your system. For most laboratory applications, maintaining an inert atmosphere and proper storage conditions is the preferred and most direct method to ensure the purity of this compound.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent, or I am observing unexpected byproducts.
-
Possible Cause: The this compound reagent may have partially oxidized, introducing dicyclohexyl disulfide or other oxidized species into your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Analyze a small sample of your this compound stock using an appropriate analytical method (e.g., GC-MS, NMR) to check for the presence of disulfide impurities.
-
Use Fresh Reagent: If oxidation is confirmed, switch to a fresh, unopened bottle of this compound.
-
Refine Handling Technique: Ensure that all solvents are properly deoxygenated before use and that the reaction is set up and maintained under a strict inert atmosphere.[2] Prepare solutions containing this compound immediately before use.[2]
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of any metal residues that could catalyze oxidation.
-
Issue 2: I see a precipitate forming in my this compound during storage.
-
Possible Cause: The formation of a solid could indicate the oxidation of this compound to its disulfide, which may have a different solubility or be a solid at the storage temperature.
-
Troubleshooting Steps:
-
Do Not Use: If a precipitate is observed, it is a strong indicator of degradation. The material should be considered impure.
-
Analytical Confirmation: If necessary for investigation, carefully separate the liquid and solid phases and analyze both to confirm the identity of the precipitate.
-
Review Storage Protocol: Re-evaluate your storage procedure. Ensure the container seal is airtight and that the inert atmosphere was properly established and maintained. Switch to smaller aliquot sizes for future storage to minimize headspace and air exposure in partially used containers.[2]
-
Data Presentation: Storage and Handling Parameters
The following table summarizes the recommended conditions for preventing the atmospheric oxidation of this compound.
| Parameter | Recommended Condition | Non-Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon[2][5] | Air | Prevents contact with atmospheric oxygen, the primary oxidant.[2] |
| Temperature | Cool, refrigerated, or frozen (-20°C)[2][3] | Room temperature (for long-term), elevated temperatures | Low temperatures slow the rate of chemical reactions, including oxidation. |
| Light Exposure | Dark (amber vials or stored in a cabinet)[3] | Direct sunlight or bright lab light | Light can provide the energy to initiate and accelerate oxidation reactions.[1] |
| Container | Tightly sealed, airtight (e.g., vial with septum cap, Schlenk flask)[1][3][5] | Loosely capped bottles, beakers | Prevents the ingress of atmospheric oxygen and moisture. |
| Aliquoting | Store in small, single-use aliquots[2] | Storing in a large, frequently opened bottle | Minimizes the exposure of the bulk chemical to air and moisture during each use. |
| Solvents | Use freshly deoxygenated solvents[2] | Solvents saturated with air | Dissolved oxygen in solvents can readily oxidize the thiol. |
Experimental Protocols
Protocol 1: Storing this compound Under an Inert Atmosphere
This protocol describes the standard procedure for storing an air-sensitive liquid like this compound.
-
Materials:
-
This compound
-
Clean, dry Schlenk flask or vial with a PTFE-lined septum cap
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator
-
Schlenk line or manifold with vacuum and inert gas lines
-
Needles and a bubbler
-
-
Procedure:
-
Place the desired quantity of this compound into the clean, dry Schlenk flask or vial in a fume hood.
-
Securely attach the flask to the Schlenk line or insert a gas inlet needle and an outlet needle through the septum.
-
Gently open the inert gas flow to purge the headspace of the container. The outlet needle should be directed to a bubbler to monitor the gas flow.
-
Purge the headspace for 5-10 minutes to ensure all atmospheric oxygen has been displaced. For a Schlenk flask, you can perform 3-5 cycles of evacuating the headspace under vacuum followed by refilling with inert gas.
-
Remove the needles (if used) and ensure the cap is tightly sealed. For Schlenk flasks, close the stopcock.
-
Wrap the cap/septum junction with Parafilm® for an extra layer of protection.
-
Label the container clearly and place it in a cool, dark location for storage.[3]
-
Protocol 2: Preparation of Deoxygenated Solvents
This protocol details the "sparging" method for removing dissolved oxygen from solvents.
-
Materials:
-
Solvent to be deoxygenated
-
Clean, dry solvent bottle or flask with a septum-sealed cap
-
Source of dry inert gas (Argon or Nitrogen)
-
A long needle or fritted gas dispersion tube
-
An outlet needle
-
-
Procedure:
-
Insert the long gas dispersion needle through the septum so its tip is fully submerged below the solvent's surface.
-
Insert a short outlet needle through the septum, ensuring its tip remains in the headspace.
-
Begin a slow but steady bubbling of the inert gas through the solvent. The flow should be vigorous enough to create bubbles but not so strong that it splashes the solvent.
-
Continue sparging for at least 30-60 minutes for effective deoxygenation.
-
Once complete, remove the gas dispersion tube and outlet needle. The solvent is now ready for immediate use in air-sensitive applications.
-
Mandatory Visualization
Caption: Workflow for preventing this compound oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side products in cyclohexanethiol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanethiol. Our goal is to help you identify and minimize the formation of common side products, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary industrial methods for synthesizing this compound are the reaction of cyclohexene with hydrogen sulfide (H₂S) and the reaction of cyclohexanol with hydrogen sulfide.[1][2] Another method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.[2]
Q2: What are the major side products I should expect during this compound synthesis?
A2: The most common side products are dicyclohexyl sulfide and dicyclohexyl disulfide.[1] These impurities can arise from secondary reactions of the desired this compound product.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Reaction progress and the presence of impurities can be effectively monitored using gas chromatography (GC) or thin-layer chromatography (TLC). These techniques allow for the separation and quantification of this compound, unreacted starting materials, and the sulfide and disulfide side products.
Q4: What are the general purification methods for removing side products from this compound?
A4: The primary method for purifying this compound and removing less volatile side products like dicyclohexyl sulfide and dicyclohexyl disulfide is fractional distillation under reduced pressure.[3] Washing the crude product with an aqueous solution can help remove water-soluble impurities and any remaining acid or base from the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Formation of Dicyclohexyl Sulfide
Possible Causes:
-
Suboptimal Reactant Ratio: An incorrect molar ratio of hydrogen sulfide to the starting material (cyclohexene or cyclohexanol) can favor the formation of the sulfide byproduct.
-
High Reaction Temperature: Elevated temperatures can promote the secondary reaction between this compound and the starting material or another molecule of the thiol to form the sulfide.
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are crucial for selectivity.
Solutions:
-
Optimize Reactant Ratios: In the synthesis from cyclohexanol, increasing the H₂S to cyclohexanol molar ratio (e.g., from 4:1 to 16:1) has been shown to increase selectivity for this compound.[4]
-
Control Reaction Temperature: Maintain the reaction at the optimal temperature to favor the formation of the thiol. For the synthesis from cyclohexanol, a temperature of around 240°C has been shown to yield high selectivity.[4]
-
Catalyst Selection and Promoters: When synthesizing from cyclohexene, using a promoter like carbon disulfide (CS₂) with a Co-molybdate on alumina catalyst can significantly increase the conversion to this compound and suppress side reactions.[1]
Issue 2: Presence of Dicyclohexyl Disulfide in the Final Product
Possible Cause:
-
Oxidation of this compound: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfides. This can occur during the reaction, workup, or storage.
Solutions:
-
Maintain an Inert Atmosphere: Conduct the synthesis, workup, and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Use Degassed Solvents: Employing solvents that have been degassed to remove dissolved oxygen can further reduce the chances of oxidation.
-
Mild Reducing Wash: During the workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) may help to reduce any disulfide that has formed back to the thiol.
Data Presentation
Table 1: Effect of Carbon Disulfide Promoter on this compound Synthesis from Cyclohexene and H₂S
| Promoter | Conversion (%) | This compound Content in Product (%) |
| With CS₂ | 70.6 - 93.7 | 62.5 - 69.4 |
| Without CS₂ | 24.6 - 85.3 | 22.6 - 75.8 |
Data sourced from a review on this compound synthesis, indicating that while conversion can be high without a promoter, the selectivity for the desired thiol is significantly improved with the addition of CS₂.[1]
Table 2: Effect of H₂S:Cyclohexanol Molar Ratio on Selectivity
| H₂S:Cyclohexanol Molar Ratio | Selectivity for this compound (%) |
| 16:1 | ~96 |
| 9:1 | High |
| 4:1 | Decreased |
Data from a patent describing the synthesis of mercaptans from alcohols, demonstrating that a higher molar ratio of H₂S to cyclohexanol favors the formation of this compound.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanol
This protocol is based on a patented industrial process and should be adapted with appropriate safety precautions in a laboratory setting.
Materials:
-
Cyclohexanol
-
Hydrogen Sulfide (H₂S)
-
Catalyst blend: CoMo/alumina (hydrotreating catalyst) and gamma-alumina (dehydrating catalyst)[4]
Procedure:
-
Set up a fixed-bed flow reactor packed with the catalyst blend.
-
Preheat the reactor to the desired reaction temperature (e.g., 240°C).[4]
-
Introduce a continuous flow of cyclohexanol and hydrogen sulfide into the reactor at a specific molar ratio (e.g., a high H₂S to cyclohexanol ratio of 9:1 or higher is recommended for optimal selectivity).[4]
-
Maintain a constant pressure (e.g., at least 600 psig).[4]
-
The product stream exiting the reactor will contain this compound, water, unreacted starting materials, and byproducts.
-
Condense the product stream and collect the crude this compound.
-
Proceed with purification as described in the purification protocol.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
-
Vacuum source
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Begin heating the distillation flask gently while stirring.
-
Apply a vacuum to the system to reduce the boiling point of this compound (boiling point at atmospheric pressure is 158-160°C) and minimize thermal decomposition.
-
Slowly increase the heat to allow the vapor to rise through the fractionating column. The goal is to establish a gradual temperature gradient in the column.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure. Unreacted starting materials with lower boiling points will distill first, and higher-boiling side products like dicyclohexyl sulfide and disulfide will remain in the distillation flask.
-
Monitor the temperature at the distillation head. A stable temperature during the collection of a fraction indicates a pure compound.
-
Store the purified this compound under an inert atmosphere to prevent oxidation.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Formation pathways of major side products.
Caption: Troubleshooting logic for this compound synthesis.
References
How to manage and neutralize the strong odor of cyclohexanethiol.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively manage and neutralize the potent odor of cyclohexanethiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
This compound (C₆H₁₁SH) is a thiol, an organosulfur compound.[1] Thiols are known for their powerful and often unpleasant odors, which are detectable by the human nose at extremely low concentrations. The sulfur atom in the thiol group is responsible for its characteristic smell.
Q2: What are the primary safety concerns when working with this compound?
This compound is a flammable liquid and vapor.[2][3][4][5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[2][3][4] All work with this compound should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2][4][5]
Q3: How can I prevent the odor of this compound from spreading in the lab?
Proactive measures are key to odor control. Always handle this compound in a certified chemical fume hood. Keep containers tightly sealed and consider using a secondary container for storage.[2] After use, promptly decontaminate all glassware and equipment that has come into contact with the substance.
Q4: What is the most effective way to neutralize the odor of this compound?
Oxidation is the most effective method for neutralizing thiol odors. Oxidizing agents convert the volatile and odorous thiol into less volatile and non-odorous compounds like disulfides or sulfonic acids. Common and effective oxidizing agents include sodium hypochlorite (bleach), hydrogen peroxide, and potassium permanganate.
Q5: How do I dispose of waste containing this compound?
All waste containing this compound, including reaction mixtures, contaminated solvents, and cleaning materials, must be treated as hazardous waste.[2][4] Neutralize the thiol with an oxidizing agent in a designated waste container within a fume hood before disposal. Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]
Troubleshooting Guides
Issue: Persistent this compound odor in the laboratory despite working in a fume hood.
| Possible Cause | Troubleshooting Step |
| Contaminated Surfaces | Wipe down all surfaces within the fume hood, including the sash and surrounding area, with a compatible laboratory disinfectant and then with a solution of sodium hypochlorite (bleach). |
| Improperly Sealed Containers | Ensure all containers of this compound and its waste are tightly sealed. Use paraffin film for extra security. |
| Contaminated Equipment | Decontaminate all glassware, syringes, and other equipment immediately after use by rinsing with a suitable solvent followed by soaking in a bleach bath. |
| Inadequate Ventilation | Verify that the fume hood is functioning correctly and has adequate airflow. If the problem persists, contact your institution's environmental health and safety (EHS) office. |
Issue: Difficulty neutralizing the odor on glassware and equipment.
| Possible Cause | Troubleshooting Step |
| Insufficient Contact Time | Ensure that contaminated items are fully submerged in the bleach bath for an adequate amount of time (at least 1-2 hours, or overnight for heavily contaminated items). |
| Inadequate Neutralizing Agent Concentration | Prepare a fresh 10% bleach solution for the bath. Commercial bleach degrades over time, so using a fresh solution is crucial. |
| Presence of Incompatible Solvents | Some organic solvents can react with bleach. Ensure that glassware is rinsed with a compatible solvent (e.g., ethanol) to remove the bulk of the this compound before placing it in the bleach bath. |
Data Presentation: Comparison of Neutralizing Agents
The following table summarizes the properties and effectiveness of common oxidizing agents for the neutralization of thiol odors. Note that the reaction times and efficiency can vary depending on the specific thiol, its concentration, and the reaction conditions.
| Neutralizing Agent | Typical Concentration | Reaction Products | Advantages | Disadvantages |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | Cyclohexanesulfonic acid, Cyclohexyl disulfide | Readily available, inexpensive, and highly effective. | Corrosive to metals, can generate hazardous byproducts if mixed with acids or ammonia. |
| Hydrogen Peroxide | 3-10% aqueous solution | Cyclohexyl disulfide, Cyclohexanesulfonic acid | Environmentally friendly byproducts (water). | Slower reaction rate compared to bleach, may require a catalyst or higher temperatures. |
| Potassium Permanganate | 1-5% aqueous solution | Manganese dioxide (precipitate), Cyclohexanesulfonic acid | Strong oxidizing agent, provides a visual indication of reaction (color change from purple to brown/colorless). | Can form solid manganese dioxide precipitate which may be difficult to remove, can stain surfaces. |
Experimental Protocols
Protocol 1: Decontamination of Glassware and Equipment
Objective: To safely and effectively neutralize residual this compound odor on laboratory glassware and equipment.
Materials:
-
Dedicated plastic basin or container
-
Commercial household bleach (sodium hypochlorite solution, ~5-8%)
-
Water
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Work in a Fume Hood: Perform all steps of this procedure inside a certified chemical fume hood.
-
Initial Rinse: Immediately after use, rinse the contaminated glassware or equipment with a small amount of a compatible solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect the rinse solvent in a designated hazardous waste container.
-
Prepare Bleach Bath: In the plastic basin, prepare a 10% bleach solution by mixing one part commercial bleach with nine parts water.
-
Soaking: Carefully place the rinsed glassware and equipment into the bleach bath, ensuring they are fully submerged.
-
Contact Time: Allow the items to soak for a minimum of 1-2 hours. For heavily contaminated items, an overnight soak is recommended.
-
Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with deionized water.
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.
-
Waste Disposal: The used bleach solution should be collected as hazardous waste and disposed of according to institutional guidelines.
Protocol 2: Neutralization of this compound in Solution
Objective: To neutralize the odor of this compound in a liquid waste stream before disposal.
Materials:
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Sodium hypochlorite solution (10-15%) or 30% Hydrogen Peroxide
-
PPE: chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Work in a Fume Hood: Conduct the entire procedure in a chemical fume hood.
-
Setup: Place the beaker containing the this compound solution on the stir plate and add a stir bar.
-
Slow Addition of Oxidant: While stirring, slowly add the oxidizing agent (bleach or hydrogen peroxide) to the solution. The addition should be done dropwise or in small portions to control the reaction rate and prevent excessive heat generation or splashing.
-
Monitoring: Continue adding the oxidant until the characteristic odor of this compound is no longer detectable. If using potassium permanganate, add until the purple color persists.
-
Reaction Time: Allow the mixture to stir for an additional 30-60 minutes to ensure complete neutralization.
-
Waste Disposal: The neutralized solution should be collected as hazardous waste and disposed of according to institutional guidelines.
Visualizations
References
Cyclohexanethiol Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability issues and recommended storage conditions for cyclohexanethiol. Adherence to these guidelines is critical for ensuring the integrity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to oxidation. The thiol (-SH) group can be readily oxidized, especially when exposed to air (oxygen). This oxidation can lead to the formation of dicyclohexyl disulfide and, under more vigorous conditions, further oxidation to sulfinic and sulfonic acids. This degradation is often catalyzed by factors such as light, heat, and the presence of metal ions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, dark, and well-ventilated area.[1][2][3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][4] The container should be tightly sealed.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound stable in aqueous solutions?
A4: Thiols are generally less stable in aqueous solutions, particularly at neutral to alkaline pH.[1][7] The thiolate anion (RS-), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (RSH).[7] Therefore, if aqueous solutions are necessary, they should be prepared fresh, deoxygenated, and ideally buffered at a slightly acidic pH.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and alkali metals.[3] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Potency of this compound appears lower than expected in an experiment. | Degradation due to improper storage (exposure to air/oxygen). | 1. Verify that the compound has been stored under an inert atmosphere. 2. Check the age of the compound and consider purchasing a new batch. 3. Perform a purity analysis (see Experimental Protocols section). |
| An unknown impurity is detected in the this compound sample by GC or HPLC. | Oxidation to dicyclohexyl disulfide or other degradation products. | 1. Analyze the sample by GC-MS to identify the impurity based on its mass spectrum. 2. Review storage and handling procedures to minimize air exposure. |
| Inconsistent experimental results when using this compound from the same bottle over time. | Gradual degradation of the compound after the bottle has been opened. | 1. After opening, ensure the bottle is flushed with an inert gas before re-sealing. 2. Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. |
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the thiol group.[1][4] |
| Temperature | Cool (2-8°C recommended for short-term, -20°C for long-term) | Reduces the rate of degradation reactions.[5][6] |
| Light | Store in an amber or opaque container in the dark | Prevents light-induced degradation.[2][5] |
| Container | Tightly sealed, appropriate for flammable liquids | Prevents exposure to air and moisture, and ensures safety.[1][2][3] |
| Location | Well-ventilated, dry area | Ensures safety and prevents moisture ingress.[1][2][3] |
| Incompatibilities | Store away from oxidizing agents, strong acids, and alkali metals | Avoids hazardous chemical reactions.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
Objective: To quantify the degradation of this compound over time under various storage conditions (e.g., temperature, exposure to air).
Methodology: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. A common approach for thiols is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection after derivatization.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Derivatizing agent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer: 0.1 M sodium phosphate, pH 8.0
-
High-purity inert gas (Nitrogen or Argon)
-
Appropriate HPLC column (e.g., C18)
2. Sample Preparation and Stress Conditions:
-
Prepare a stock solution of this compound in a suitable deoxygenated organic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Aliquot the stock solution into several vials.
-
Expose the vials to different conditions to be tested (e.g., -20°C, 4°C, room temperature with air headspace, room temperature with inert gas headspace).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), remove a vial from each condition for analysis.
3. Derivatization Procedure (based on Ellman's Reagent):
-
Prepare a diluted sample of this compound in the reaction buffer.
-
Add the DTNB solution to the sample. The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.
-
Stop the reaction by acidification (e.g., with a small amount of formic acid). This is also necessary for good chromatography.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is typically used.
-
Column: A standard C18 column.
-
Detection: UV detector set at a wavelength appropriate for the derivatized product (TNB).
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Quantification: The concentration of the remaining this compound is proportional to the amount of TNB formed, which can be quantified by integrating the peak area and comparing it to a standard curve prepared from freshly prepared standards.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate for each condition.
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Improving the efficiency of palladium-catalyzed cross-coupling with cyclohexanethiol.
Welcome to the technical support center for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with cyclohexanethiol. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to help improve the efficiency and success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed coupling of this compound with aryl halides.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst | • Ensure the use of a high-purity palladium source and ligand. • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure in situ reduction to Pd(0) is occurring. Consider using a Pd(0) source like Pd₂(dba)₃ directly.[1] • Test the catalyst in a reliable, known reaction to confirm its activity. |
| Poor Reagent Quality | • Verify the purity of the aryl halide and this compound. Impurities can act as catalyst poisons. • Use anhydrous and degassed solvents to prevent unwanted side reactions and catalyst deactivation. | |
| Suboptimal Reaction Conditions | • Ligand Screening: The choice of ligand is critical. Screen a panel of ligands with varying steric and electronic properties (e.g., bulky, electron-rich monophosphine ligands like those from the Buchwald series, or bidentate ligands like Xantphos).[2][3] • Solvent Screening: The solvent affects solubility and catalyst stability. Common choices include toluene, dioxane, THF, and DMF.[1] • Base Optimization: The strength and solubility of the base are crucial. Screen bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. For some systems, a weaker base like i-Pr₂NEt may be effective.[3] | |
| Catalyst Deactivation (Formation of Palladium Black) | Catalyst Aggregation | • High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature.[1] • Use a more stabilizing ligand to prevent aggregation. • Ensure the reaction is thoroughly degassed, as oxygen can oxidize the active Pd(0) catalyst.[1] |
| Ligand Dissociation | • The use of hindered monodentate phosphines can sometimes lead to ligand dissociation. Consider using a bidentate ligand for increased stability.[1] | |
| Presence of Side Products (e.g., Homocoupling, Hydrodehalogenation) | Competing Reaction Pathways | • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by certain bases and protic solvents. Ensure anhydrous conditions and consider using a non-protic solvent.[4] • Homocoupling: The formation of biaryl or dicyclohexyl disulfide can occur. Optimizing the stoichiometry of the reactants and the reaction temperature can minimize these side products. |
| Slow Reaction Rate | Steric Hindrance | • this compound is a bulky nucleophile. Reactions with sterically hindered aryl halides may require higher catalyst loadings, more forcing conditions (higher temperature), or ligands specifically designed for hindered substrates. |
| Catalyst Inhibition | • Thiols and thiolates can strongly bind to palladium, leading to catalyst inhibition. The choice of ligand is crucial to mitigate this effect. Monophosphine ligands have been shown to be effective in some cases.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling with this compound not working?
A: Common reasons for failure include an inactive catalyst, impure reagents, or suboptimal reaction conditions.[1] Start by verifying the activity of your palladium source and the purity of your this compound and aryl halide. Then, systematically screen reaction parameters, paying close attention to the choice of ligand, base, and solvent, as these can have a significant impact on the reaction outcome.
Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?
A: The formation of a black precipitate is likely palladium black, which is an inactive, aggregated form of palladium and a sign of catalyst decomposition.[1] This can be caused by high reaction temperatures, the presence of oxygen, or an unsuitable ligand that does not sufficiently stabilize the catalyst. To prevent this, try running the reaction at a lower temperature, ensure your reaction setup is properly degassed and under an inert atmosphere, and consider screening different ligands that may offer better stability.
Q3: I am observing a significant amount of the reduced arene (hydrodehalogenation) as a byproduct. How can I minimize this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[4] This is often promoted by the presence of protic solvents (like water or alcohols) or certain bases that can generate palladium-hydride species. To minimize this, use anhydrous, degassed solvents and consider screening different bases. Sometimes, changing the ligand to one that promotes the desired reductive elimination over the hydrodehalogenation pathway can also be effective.
Q4: Which type of ligand is best for the coupling of this compound?
A: The optimal ligand is highly dependent on the specific aryl halide and reaction conditions. Historically, bidentate phosphine ligands like Xantphos were favored for C-S coupling to prevent catalyst deactivation by the thiol.[2][3] However, recent studies have shown that bulky, electron-rich monophosphine ligands can be very effective, even at room temperature with soluble bases, by promoting a more efficient catalytic cycle.[2] It is recommended to screen a small number of both ligand types to find the best one for your system.
Q5: What is the general reactivity trend for aryl halides in this reaction?
A: The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br > Cl.[1] Aryl iodides and bromides are the most common substrates. Aryl chlorides are more challenging and often require more specialized, bulky, and electron-rich ligands to facilitate the oxidative addition step.[1][5]
Quantitative Data on this compound Cross-Coupling
The following table summarizes representative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
| Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ | Josiphos-type | NaOt-Bu | DME | 110 | 12 | 98 |
| 4-Bromotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | Xantphos | i-Pr₂NEt | Dioxane | 100 | 3 | 95 |
| 2-Bromopyridine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80 | 12 | 88 |
| 4-Bromoacetophenone | Pd₂(dba)₃ | dppf | NaOt-Bu | THF | 80 | 16 | 90 |
*Yields are representative for similar aliphatic thiols and may vary for this compound.
Experimental Protocols
General Procedure for Palladium-Catalyzed Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., Xantphos or a Buchwald ligand)
-
Aryl bromide
-
This compound
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Visualizations
Catalytic Cycle for C-S Cross-Coupling
Caption: Generalized catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions in scaling up cyclohexanethiol reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of cyclohexanethiol reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory and pilot-plant scale experiments.
Troubleshooting Guides
Issue: Low Yield or Incomplete Reaction
Q1: My this compound synthesis from cyclohexene and hydrogen sulfide is showing low conversion. What are the potential causes and how can I improve the yield?
A1: Low conversion in the sulfhydration of cyclohexene is a common issue during scale-up. Several factors could be at play:
-
Insufficient Mass Transfer: In a larger reactor, inadequate mixing can lead to poor contact between the gaseous hydrogen sulfide, the liquid cyclohexene, and the solid catalyst. This mass transfer limitation can significantly slow down the reaction rate.
-
Solution: Increase the agitation speed to improve mixing. Ensure the sparging system for hydrogen sulfide provides fine bubbles for better gas-liquid interfacial area. For packed bed reactors, ensure uniform flow distribution to avoid channeling.
-
-
Catalyst Deactivation: The catalyst can lose activity over time.
-
Solution: See the "Catalyst Management" section below for detailed troubleshooting on catalyst deactivation.
-
-
Incorrect Reaction Conditions: The reaction is sensitive to temperature and pressure.
-
Solution: Optimize the temperature and pressure. While higher temperatures can increase the reaction rate, they can also lead to side reactions and catalyst deactivation. Higher pressure generally favors the reaction by increasing the concentration of H₂S in the liquid phase. Refer to the table below for typical reaction parameters.
-
-
Presence of Impurities: Impurities in the feedstock (cyclohexene or hydrogen sulfide) can poison the catalyst.
-
Solution: Ensure the purity of your starting materials. Water, in particular, can interfere with some catalysts.
-
Issue: Formation of Side Products
Q2: I am observing significant amounts of dicyclohexyl disulfide in my product mixture. How can I minimize its formation?
A2: The formation of dicyclohexyl disulfide is a primary side reaction, caused by the oxidation of this compound.[1]
-
Cause: Presence of oxygen in the reaction system.
-
Solution:
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing the reactants. Maintain a positive pressure of the inert gas throughout the reaction.
-
Deoxygenated Reagents: Use deoxygenated solvents and ensure the hydrogen sulfide gas is free of oxygen.
-
Q3: What other byproducts should I be aware of in the synthesis of this compound?
A3: Besides dicyclohexyl disulfide, other potential byproducts include:
-
Dicyclohexyl sulfide: This can form, especially at higher temperatures.[1]
-
Oligomers and Polymers: Under certain conditions, particularly with acidic catalysts, oligomerization or polymerization of cyclohexene can occur.
-
Isomers of Mercaptocyclohexane: Depending on the catalyst and reaction conditions, small amounts of other isomers may be formed.
Issue: Thermal Management and Runaway Reactions
Q4: My reaction is highly exothermic, and I am concerned about thermal runaway. What steps should I take to ensure safety during scale-up?
A4: Thermal runaway is a critical safety concern for exothermic reactions.[2]
-
Understanding Thermal Hazards:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[3]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature for any decomposition reactions of your reactants, products, or reaction mixture.
-
-
Control Measures:
-
Controlled Addition: Add the limiting reagent (often hydrogen sulfide) at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a high-performance heat transfer fluid). The cooling capacity must be sufficient to remove the heat generated by the reaction.
-
Agitation: Good agitation is crucial not only for mass transfer but also for efficient heat transfer to the cooling jacket.
-
Emergency Quenching System: Have a documented and tested emergency quenching plan. This could involve the rapid addition of a reaction inhibitor or a cold, inert solvent to stop the reaction.[3]
-
Frequently Asked Questions (FAQs)
Catalyst Management
Q5: What are the common catalysts used for this compound synthesis, and what causes their deactivation?
A5: Common catalysts include cobalt-molybdenum (Co-Mo) on an alumina support for the reaction of cyclohexene with H₂S, and nickel sulfide for the reaction of cyclohexanone with H₂ and H₂S.[1][4]
Catalyst deactivation can be caused by:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Poisoning: Strong adsorption of impurities (e.g., sulfur compounds other than H₂S, or oxygenates) on the active sites.
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
Q6: How can I regenerate a deactivated catalyst?
A6: Regeneration procedures depend on the cause of deactivation:
-
Coke Removal: A common method is a controlled burn-off of the coke with a dilute stream of air in an inert gas at elevated temperatures.
-
Poison Removal: This can be more challenging and may require washing with specific solvents or a chemical treatment.
-
Sintering: This is often irreversible.
Process Optimization and Control
Q7: What analytical methods are recommended for monitoring the reaction progress and product purity?
A7:
-
Gas Chromatography (GC): An excellent method for monitoring the disappearance of starting materials (e.g., cyclohexene) and the appearance of the product (this compound) and byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying impurities.
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) for the identification of unknown byproducts.
Q8: What are the advantages of using a continuous flow reactor over a batch reactor for this compound synthesis?
A8: Continuous flow reactors offer several advantages for scaling up exothermic and hazardous reactions:[7][8]
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of thermal runaway.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat and mass transfer.
-
Consistent Product Quality: Steady-state operation leads to a more consistent product quality.
-
Easier Scale-up: Scaling up is often achieved by running the reactor for a longer time or by using multiple reactors in parallel ("scaling out").
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Synthesis from Cyclohexene and H₂S | Synthesis from Cyclohexanone, H₂, and H₂S |
| Catalyst | Co-Mo on Alumina | Nickel Sulfide |
| Temperature | 100 - 200 °C | 150 - 250 °C |
| Pressure | 10 - 50 bar | 20 - 100 bar |
| Key Side Products | Dicyclohexyl disulfide, Dicyclohexyl sulfide | Cyclohexanol, Dicyclohexyl disulfide |
| Typical Yield | 60 - 95%[1] | > 80% |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound from Cyclohexene and H₂S (Batch Process)
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory-scale experiments and a thorough safety assessment.
-
Reactor Preparation:
-
Ensure the pressure reactor (e.g., 50 L Hastelloy reactor) is clean and dry.
-
Perform a pressure test to check for leaks.
-
Purge the reactor three times with nitrogen to ensure an inert atmosphere.
-
-
Charging of Reactants:
-
Charge the reactor with cyclohexene (e.g., 10 kg) and the catalyst (e.g., 1 wt% Co-Mo on alumina).
-
Seal the reactor and start agitation (e.g., 300 rpm).
-
-
Reaction:
-
Pressurize the reactor with hydrogen sulfide to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the target temperature (e.g., 150 °C).
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for GC analysis.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen sulfide through a scrubber system (e.g., containing a sodium hydroxide solution).
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by vacuum distillation.
-
Mandatory Visualization
Caption: Workflow for batch synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 8. aragen.com [aragen.com]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of Cyclohexanethiol for Structural Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the structure of synthesized or isolated compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed comparison of the ¹H NMR spectrum of cyclohexanethiol with related cyclic thiols, supported by experimental data and protocols to aid in structural elucidation.
Comparative Analysis of ¹H NMR Data for Cyclic Thiols
The confirmation of this compound's structure via ¹H NMR spectroscopy relies on the analysis of chemical shifts (δ), signal integrations, and spin-spin coupling constants (J). A comparison with analogous cyclic thiols, such as cyclopentanethiol and cycloheptanethiol, highlights the distinct spectral features arising from differences in ring size and conformational flexibility.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity & Coupling Constants (J, Hz) |
| This compound | H-1 (methine, axial/equatorial average) | ~2.79 | 1H | Multiplet |
| H-2, H-6 (methylene, axial/equatorial) | ~2.01, ~1.75 | 4H | Multiplet | |
| H-3, H-5 (methylene, axial/equatorial) | ~1.61, ~1.51 | 4H | Multiplet | |
| H-4 (methylene, axial/equatorial) | ~1.34, ~1.22 | 2H | Multiplet | |
| -SH (thiol) | Variable, typically 1.0-2.0 | 1H | Singlet or broad singlet | |
| Cyclopentanethiol | H-1 (methine) | ~3.19 | 1H | Multiplet |
| H-2, H-5 (methylene) | ~2.04, ~1.79 | 4H | Multiplet | |
| H-3, H-4 (methylene) | ~1.62, ~1.59, ~1.51 | 4H | Multiplet | |
| -SH (thiol) | Variable | 1H | Singlet or broad singlet | |
| Cycloheptanethiol | Ring Protons | Broad multiplets ~1.5-1.8 | 12H | Complex multiplets |
| H-1 (methine) | ~3.0 (estimated) | 1H | Multiplet | |
| -SH (thiol) | Variable | 1H | Singlet or broad singlet |
Data Interpretation:
-
This compound: The ¹H NMR spectrum of this compound displays a series of multiplets for the cyclohexane ring protons.[1] At room temperature, the rapid chair-to-chair interconversion averages the signals for the axial and equatorial protons, leading to complex and overlapping multiplets. The proton on the carbon bearing the thiol group (H-1) is the most deshielded of the ring protons, appearing around 2.79 ppm, due to the electronegativity of the sulfur atom.[1] The remaining methylene protons of the ring appear as a series of overlapping multiplets between approximately 1.2 ppm and 2.1 ppm. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
-
Cyclopentanethiol: In comparison, the methine proton (H-1) of cyclopentanethiol is observed further downfield at about 3.19 ppm.[2] The methylene protons of the cyclopentyl ring also appear as a series of multiplets.[2]
-
Cycloheptanethiol: For cycloheptanethiol, the greater conformational flexibility and the larger number of non-equivalent protons in the seven-membered ring would be expected to result in a more complex and broad set of overlapping multiplets for the ring protons, generally in a similar region to cyclohexane.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the liquid this compound sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.
- Thoroughly mix the sample to ensure homogeneity.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectral lines.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a standard ¹H spectrum, 16-32 scans are typically sufficient.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
- Integrate the signals to determine the relative number of protons for each resonance.
Structural Validation Workflow
The process of validating the structure of this compound using ¹H NMR follows a logical progression from sample preparation to final spectral interpretation.
Caption: Workflow for the structural validation of this compound using ¹H NMR spectroscopy.
This comprehensive approach, combining comparative data analysis, a detailed experimental protocol, and a clear workflow, enables researchers to confidently validate the structure of this compound and related compounds. The presented data and methodologies serve as a valuable resource for professionals in chemical research and drug development.
References
Comparative Analysis of Cyclohexanethiol Fragmentation in Mass Spectrometry
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cyclohexanethiol. For comparative purposes, its fragmentation is contrasted with that of its parent hydrocarbon, cyclohexane, and its linear isomer, 1-hexanethiol. This comparison highlights the significant influence of the thiol group and the cyclic structure on the fragmentation pathways.
Experimental Protocols
Sample Preparation and Analysis by Electron Ionization Mass Spectrometry
A standard protocol for the analysis of liquid samples like this compound by EI mass spectrometry is as follows:
-
Sample Introduction : A small volume (typically <1 µL) of the neat liquid sample is injected into the gas chromatograph (GC) inlet or directly into the ion source using a direct insertion probe. For GC-MS, the sample is vaporized in the heated inlet and separated on a capillary column before entering the mass spectrometer.
-
Ionization : The vaporized sample molecules enter the ion source, which is maintained under a high vacuum. Here, they are bombarded by a beam of high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating an energetically unstable molecular ion (M⁺•).[2]
-
Fragmentation : The excess energy in the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. The specific fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Data Presentation: Fragmentation Pattern Comparison
The fragmentation of an organic molecule in EI-MS provides a unique "fingerprint." The presence of the thiol (-SH) functional group in this compound introduces distinct fragmentation pathways compared to the simple alkyl fragmentation of cyclohexane. The linear structure of 1-hexanethiol offers a further point of comparison.
| m/z | Relative Intensity (this compound) | Proposed Ion Structure (this compound) | Relative Intensity (Cyclohexane) | Proposed Ion Structure (Cyclohexane) | Relative Intensity (1-Hexanethiol) | Proposed Ion Structure (1-Hexanethiol) |
| 118 | - | - | - | - | Moderate | [C₆H₁₄S]⁺• (M⁺•) |
| 116 | 42% | [C₆H₁₂S]⁺• (M⁺•) | - | - | - | - |
| 84 | - | - | High | [C₆H₁₂]⁺• (M⁺•) | - | - |
| 83 | 76% | [C₆H₁₁]⁺ (Loss of •SH) | Low | [C₆H₁₁]⁺ | High | [C₆H₁₃]⁺ |
| 82 | 57% | [C₆H₁₀]⁺• (Loss of H₂S) | - | - | - | - |
| 67 | 66% | [C₅H₇]⁺ | Moderate | [C₅H₇]⁺ | High | [C₅H₇]⁺ |
| 56 | - | - | 100% (Base Peak) | [C₄H₈]⁺• | Moderate | [C₄H₈]⁺• |
| 55 | 100% (Base Peak) | [C₄H₇]⁺ | High | [C₄H₇]⁺ | High | [C₄H₇]⁺ |
| 41 | 54% | [C₃H₅]⁺ | High | [C₃H₅]⁺ | High | [C₃H₅]⁺ |
Data for this compound and cyclohexane are compiled from spectral databases. Data for 1-hexanethiol is derived from the NIST Chemistry WebBook.[3][4][5]
Analysis of Fragmentation Pathways
This compound:
The mass spectrum of this compound is characterized by several key fragmentation pathways initiated by the presence of the sulfur atom.
-
Molecular Ion (m/z 116) : The molecular ion peak is observed with significant intensity (42%), indicating a moderately stable radical cation.
-
Loss of Sulfhydryl Radical (m/z 83) : A prominent peak results from the cleavage of the C-S bond, leading to the loss of a sulfhydryl radical (•SH). This forms the stable cyclohexyl cation ([C₆H₁₁]⁺).
-
Loss of Hydrogen Sulfide (m/z 82) : Another major pathway is the elimination of a neutral hydrogen sulfide molecule (H₂S), resulting in a cyclohexene radical cation ([C₆H₁₀]⁺•). This rearrangement is a characteristic fragmentation for thiols.
-
Base Peak (m/z 55) : The most abundant ion is the C₄H₇⁺ cation. This fragment likely arises from the further breakdown of the six-membered ring after initial fragmentation (e.g., from the m/z 83 or 82 ions), a common fragmentation for cyclic systems.
-
Other Fragments (m/z 67, 41) : Peaks at m/z 67 ([C₅H₇]⁺) and m/z 41 ([C₃H₅]⁺) correspond to further fragmentation of the carbon ring structure.
Comparison with Cyclohexane:
The fragmentation of cyclohexane is dominated by the cleavage of C-C bonds.[6] The molecular ion at m/z 84 is strong. The base peak is at m/z 56 ([C₄H₈]⁺•), formed by the loss of ethene (C₂H₄) from the molecular ion.[6] The absence of peaks corresponding to the loss of SH or H₂S in cyclohexane's spectrum clearly demonstrates that these are signature fragmentations directed by the thiol group in this compound.
Comparison with 1-Hexanethiol:
The linear isomer, 1-hexanethiol (MW=118.24), shows a different pattern.[3][5] While it also loses •SH and H₂S, its fragmentation is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur), leading to a strong peak at m/z 47 ([CH₂=SH]⁺), and McLafferty rearrangements, which are not possible in the cyclic structure. The alkyl chain fragmentation also produces a characteristic series of peaks separated by 14 mass units (-CH₂-).[7]
Visualization of this compound Fragmentation
The logical flow of the primary fragmentation events for this compound is illustrated below.
Caption: Primary fragmentation pathways of the this compound molecular ion (m/z 116).
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1-Hexanethiol [webbook.nist.gov]
- 4. 1-Hexanethiol [webbook.nist.gov]
- 5. 1-Hexanethiol [webbook.nist.gov]
- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Functional Group Identification in Thiols Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of cyclohexanethiol, a cyclic thiol, with its linear and aromatic counterparts, 1-hexanethiol and thiophenol. This analysis is crucial for researchers in various fields, including drug development, who rely on accurate functional group identification for molecular characterization and quality control.
Performance Comparison of Thiol Identification via FT-IR
The identification of thiols using FT-IR spectroscopy primarily relies on the detection of the S-H stretching vibration, which typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region, making it less reliable for definitive identification. The overall spectral fingerprint, however, provides a unique pattern for each compound.
Below is a summary of the key FT-IR absorption peaks for this compound and two common alternatives, allowing for a direct comparison of their spectral features.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1-Hexanethiol (cm⁻¹) | Thiophenol (cm⁻¹) | Intensity |
| S-H | Stretch | ~2550 | ~2574 | ~2550 | Weak |
| C-H (sp³) | Stretch | 2927, 2853 | 2959, 2927, 2872, 2856 | - | Strong |
| C-H (sp²) | Stretch | - | - | ~3059 | Medium |
| C-H | Bend | ~1448 | ~1465 | - | Medium |
| C-C (ring) | Stretch | - | - | ~1582, ~1479 | Medium-Strong |
| C-S | Stretch | Weak, in fingerprint region | Weak, in fingerprint region | Weak, in fingerprint region | Weak |
Note: The exact wavenumber of the C-S stretch is difficult to assign definitively as it falls in the complex fingerprint region and is inherently weak.
Experimental Protocol: FT-IR Analysis of Neat Liquid Thiols
This protocol outlines the procedure for acquiring a high-quality FT-IR spectrum of a pure liquid thiol, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquids.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound (or other liquid thiol)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and computer are powered on and the software is running.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
-
In the software, initiate the collection of a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a micropipette, place a small drop (typically 1-2 μL) of the neat this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the collection of the sample spectrum.
-
The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Use the software tools to identify and label the significant peaks in the spectrum.
-
Compare the observed peak positions with known literature values to identify the functional groups present in the molecule.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical connections between the observed spectral peaks and the functional groups in this compound.
Caption: Workflow for identifying functional groups in this compound using FT-IR.
Caption: Correlation of IR peaks with functional groups in this compound.
A Researcher's Guide to Cyclohexanethiol Purity Assessment: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of cyclohexanethiol. By presenting objective performance data, detailed experimental protocols, and logical workflows, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The Critical Role of Purity in Scientific Research
This compound (C₆H₁₁SH) is a volatile organosulfur compound utilized in various chemical syntheses. Impurities, which can arise from the manufacturing process or degradation, may include unreacted starting materials, byproducts such as dicyclohexyl sulfide, or oxidation products like dicyclohexyl disulfide. These impurities can significantly impact the yield and outcome of subsequent reactions and the safety profile of final products. Therefore, robust analytical methods for purity determination are essential.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-MS and alternative techniques.
| Analytical Method | Principle | Potential Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio. | Volatile organic compounds, isomers, degradation products. | Low ppm range | Mid-to-high ppm range | 98-102% | < 2% |
| HPLC-UV (with derivatization) | Separation based on polarity using a liquid mobile phase, with UV detection after reaction with a chromophore. | Non-volatile impurities, polar compounds. | Dependent on derivatizing agent | Dependent on derivatizing agent | 95-105% | < 5% |
| Colorimetric Assay (Ellman's Reagent) | Reaction of the thiol group with DTNB to produce a colored product, quantified by absorbance. | Total thiol content; not impurity-specific. | Micromolar (µM) range | Micromolar (µM) range | 90-110% | < 10% |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for separating and identifying volatile and semi-volatile impurities in this compound.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 to 100 µg/mL.
-
Transfer 1 mL of each standard and the sample solution into separate 2 mL GC vials.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis:
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. The mass spectrum of this compound can be confirmed against a reference library, such as the NIST Mass Spectral Library. The characteristic ions for this compound include its molecular ion at m/z 116 and major fragment ions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Since this compound lacks a strong UV chromophore, a pre-column derivatization step using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is necessary for UV detection.
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a 10 mM solution of DTNB in a phosphate buffer (100 mM, pH 7.4).
-
In a vial, mix 100 µL of the sample solution with 900 µL of the DTNB solution.
-
Allow the reaction to proceed for 15 minutes at room temperature, protected from light. The reaction produces a yellow-colored solution.
HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 412 nm |
Data Analysis:
The purity is determined by comparing the peak area of the derivatized this compound to a calibration curve generated from derivatized thiol standards of known concentrations.
Colorimetric Assay using Ellman's Reagent
This method provides a rapid quantification of the total thiol content in a sample.[1]
Protocol for 96-well Plate Format:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standard: A series of known concentrations of a standard thiol (e.g., L-cysteine) in the reaction buffer.
-
-
Assay Procedure:
-
Add 50 µL of the reaction buffer to each well of a clear 96-well microplate.
-
Add 100 µL of the this compound sample (diluted in reaction buffer) and standards to their respective wells.
-
Add 5 µL of the DTNB solution to each well to initiate the reaction.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (buffer and DTNB only) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the thiol concentration in the sample by interpolating its absorbance value on the standard curve.
-
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and decision-making, the following diagrams are provided.
GC-MS workflow for this compound purity.
Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for assessing this compound purity is a critical decision for researchers. GC-MS stands out as a powerful technique for the comprehensive analysis of volatile impurities, offering both high separation efficiency and definitive identification. HPLC with UV detection after derivatization provides a viable alternative, particularly for non-volatile or polar impurities. For rapid, high-throughput quantification of total thiol content, colorimetric assays such as the Ellman's test are a cost-effective option. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select the most suitable approach to ensure the quality and integrity of their work.
References
A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: Cyclohexanethiol vs. Benzenethiol
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and stable Self-Assembled Monolayers (SAMs) is a cornerstone of surface science and nanotechnology, with profound implications for drug delivery systems, biosensors, and biocompatible coatings. The choice of thiol used for SAM formation dictates the physicochemical properties of the resulting monolayer. This guide provides a detailed comparative analysis of two commonly used thiols: the aliphatic cyclohexanethiol (CHT) and the aromatic benzenethiol (BT), for the formation of SAMs on gold substrates.
Executive Summary
This compound and benzenethiol exhibit distinct differences in their SAM formation characteristics, primarily due to the steric bulk of the cyclohexyl group versus the planar aromatic ring of benzenethiol. This compound typically forms well-ordered, densely packed monolayers. In contrast, benzenethiol has a greater tendency to form disordered phases, although ordered structures can be achieved under specific conditions. Notably, the reductive desorption potentials suggest a stronger binding affinity of this compound to gold surfaces compared to benzenethiol.
Performance Comparison: this compound vs. Benzenethiol SAMs
The following tables summarize key performance metrics for SAMs formed from this compound and benzenethiol on Au(111) surfaces. It is important to note that the data presented is compiled from various studies and may not have been collected under identical experimental conditions.
| Parameter | This compound (CHT) | Benzenethiol (BT) | Key Insights |
| Monolayer Ordering | Forms well-ordered domains with various packing structures, such as (5 x 2√3)R35°[1] | Tends to form disordered phases, though ordered (√13×√13)R13.9° structures can be obtained, for instance, by displacing a pre-adsorbed CHT layer[2][3] | The bulky, flexible cyclohexyl ring of CHT appears to facilitate the formation of ordered structures more readily than the planar phenyl ring of BT. |
| Binding Affinity | Reductive desorption peak potential of -779 mV | Reductive desorption peak potential of -566 mV | The more negative desorption potential for CHT suggests a stronger interaction with the gold substrate compared to BT. |
| Surface Coverage | Forms a fully covered SAM structure[1] | Can achieve a surface coverage of approximately 0.23 molecules/nm² [4] | Direct comparative data on surface coverage is limited, but both can form complete monolayers. |
| Thermal Stability | Data not available for direct comparison. | Desorption peak observed at approximately 500 K [2] | Benzenethiol SAMs exhibit moderate thermal stability. |
Table 1: Comparison of SAM Properties
| Characterization Technique | This compound (CHT) | Benzenethiol (BT) |
| Contact Angle (Water) | Data not available | 30.9° to 88.3° (for derivatives) |
| Ellipsometric Thickness | Data not available | ~0.6 - 0.8 nm (from XPS)[3] |
| XPS (S 2p Binding Energy) | Data not available | ~162.3 eV (2p₃/₂) |
Table 2: Physicochemical Characterization Data
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation and characterization of high-quality SAMs.
Protocol 1: SAM Formation on Gold Substrates
1. Substrate Preparation:
-
Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer) are cleaned immediately before use.
-
A common cleaning procedure involves UV-ozone treatment for 15-20 minutes to remove organic contaminants.
-
Alternatively, substrates can be cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrates thoroughly with deionized water and then ethanol, followed by drying under a stream of high-purity nitrogen gas.
2. Thiol Solution Preparation:
-
Prepare a 1 mM solution of either this compound or benzenethiol in a high-purity solvent such as absolute ethanol.
-
Sonication for 5-10 minutes can aid in the complete dissolution of the thiol.
3. Self-Assembly:
-
Immerse the cleaned gold substrates in the prepared thiol solution in a clean, sealed container.
-
The immersion time can vary, but a typical duration for achieving a well-ordered monolayer is 12-24 hours at room temperature.[5]
-
To prevent airborne contamination, the self-assembly process should be carried out in a clean environment, and the container can be purged with an inert gas like nitrogen or argon.
4. Post-Formation Rinsing and Drying:
-
After the desired immersion time, remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
Protocol 2: Characterization of SAMs
1. Contact Angle Goniometry:
-
Static or dynamic contact angles of a liquid (typically deionized water) on the SAM surface are measured to assess the wettability and overall quality of the monolayer.
2. Ellipsometry:
-
Spectroscopic ellipsometry is used to determine the thickness of the formed monolayer. Measurements are typically taken at multiple angles of incidence.
3. X-ray Photoelectron Spectroscopy (XPS):
-
XPS is employed to determine the elemental composition of the surface and the chemical state of the elements. For thiol SAMs on gold, the S 2p and C 1s regions are of particular interest to confirm the formation of the gold-thiolate bond.
4. Scanning Tunneling Microscopy (STM):
-
STM provides real-space images of the SAM at the atomic or molecular level, allowing for the direct visualization of the monolayer's ordering and the identification of any defects.
Visualizing the Process: SAM Formation and Comparison
Caption: Experimental workflow for the formation and characterization of SAMs.
Caption: Decision logic for selecting between CHT and BT for SAM formation.
References
- 1. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 2. Self-assembled monolayers of benzenethiol and benzenemethanethiol on Au(111): Influence of an alkyl spacer on the structure and thermal desorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
Cyclohexanethiol vs. Linear Alkanethiols: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cyclohexanethiol and linear alkanethiols. Understanding the nuanced differences in their reaction kinetics and mechanisms is crucial for applications in organic synthesis, drug development, and materials science, where thiols play a pivotal role as nucleophiles, antioxidants, and precursors to sulfur-containing compounds. This document outlines the fundamental principles governing their reactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key chemical concepts.
Core Principles Governing Reactivity
The reactivity of alkanethiols is primarily dictated by a combination of electronic effects and steric hindrance. The cyclic structure of this compound, in contrast to the flexible alkyl chains of linear alkanethiols, introduces distinct steric and conformational constraints that significantly influence its reactivity profile.
Electronic Effects: The nucleophilicity of a thiol is largely determined by the acidity of its S-H bond, as the thiolate anion (RS⁻) is the principal reactive species in many nucleophilic reactions. The acidity is quantified by the pKa value; a lower pKa indicates a more acidic thiol and a higher concentration of the more nucleophilic thiolate at a given pH. Alkyl groups are weakly electron-donating, which generally leads to subtle differences in the pKa values among different alkanethiols.
Steric Hindrance: The spatial arrangement of atoms around the reactive thiol group can significantly impede the approach of reactants, thereby slowing down reaction rates. The bulky cyclohexyl group in this compound presents a greater degree of steric hindrance compared to the more flexible and less bulky linear alkyl chains of thiols like 1-butanethiol or 1-hexanethiol. This steric effect is particularly pronounced in reactions that involve a crowded transition state, such as bimolecular nucleophilic substitution (SN2) reactions.
Quantitative Reactivity Comparison
The following tables summarize available quantitative data comparing the properties and reactivity of this compound with representative linear alkanethiols. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
Table 1: Physicochemical Properties
| Thiol | pKa | S-H Bond Dissociation Energy (kcal/mol) |
| This compound | ~11.0 | ~87 |
| 1-Butanethiol | 10.66 | ~87 |
| 1-Hexanethiol | 10.5 | ~87 |
Note: pKa values can vary slightly depending on the solvent and experimental conditions. S-H bond dissociation energies for alkanethiols are generally similar.
Table 2: Comparative Reaction Rate Constants
| Reaction Type | Thiol | Substrate/Reagent | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |
| SN2 Reaction | This compound | Alkyl Halide | ~10² - 10³ (estimated) | N/A |
| 1-Hexanethiol | Alkyl Halide | ~10³ (estimated) | N/A | |
| Oxidation | This compound | Singlet Oxygen | 1.3 x 10⁷ | N/A |
| Radical Reaction | 1-Propanethiol | Cl• | 1.85 x 10⁻¹⁰ (cm³molecule⁻¹s⁻¹) | 0 |
| 1-Butanethiol | Cl• | 1.88 x 10⁻¹⁰ (cm³molecule⁻¹s⁻¹) | -4 | |
| 1-Pentanethiol | Cl• | 2.14 x 10⁻¹⁰ (cm³molecule⁻¹s⁻¹) | -3 |
Note: The SN2 reaction rate constants are estimations from a comparative guide. The oxidation rate constant for this compound is for a specific reaction with singlet oxygen. The radical reaction rate constants are for the gas-phase reaction with chlorine atoms and are provided in units of cm³molecule⁻¹s⁻¹.
Discussion of Reactivity Trends
Based on the principles of physical organic chemistry and the available data, the following trends in reactivity can be expected:
-
Nucleophilic Substitution (SN2) Reactions: Linear alkanethiols are generally more reactive than this compound in SN2 reactions. The bulky cyclohexyl group sterically hinders the backside attack of the thiolate nucleophile on the electrophilic carbon center, leading to a slower reaction rate compared to the less hindered linear alkanethiols.[1][2]
-
Oxidation Reactions: The rates of oxidation can be influenced by both steric and electronic factors. While the electronic properties of this compound and linear alkanethiols are similar, the steric bulk of the cyclohexyl group might influence the accessibility of the sulfur atom to the oxidizing agent. However, without direct comparative data for a range of oxidants, a definitive general trend is difficult to establish. The high rate constant for the reaction of this compound with singlet oxygen suggests it is readily oxidized under these specific conditions.[3]
-
Radical Reactions (Hydrogen Abstraction): The reactivity of thiols in radical reactions often depends on the stability of the resulting thiyl radical (RS•) and the strength of the S-H bond. The S-H bond dissociation energies for this compound and linear alkanethiols are expected to be very similar, suggesting that their intrinsic reactivity towards hydrogen abstraction by radicals should be comparable.[4] The kinetic data for the reaction of linear alkanethiols with chlorine atoms shows a slight increase in rate with increasing chain length, which may be attributed to an increase in the number of abstractable secondary C-H hydrogens, though the primary site of attack is the S-H bond.
Experimental Protocols
To quantitatively assess and compare the reactivity of this compound and linear alkanethiols, the following experimental protocols can be employed.
Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration
Objective: To determine the acid dissociation constant (pKa) of the thiol, which is a key indicator of its nucleophilicity.
Methodology: This method utilizes the reaction of the thiol with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) at various pH values. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with pH values ranging from 9.0 to 12.0 (e.g., 0.1 M carbonate-bicarbonate buffers).
-
Prepare a stock solution of the thiol (this compound or a linear alkanethiol) in a suitable solvent (e.g., ethanol) at a concentration of approximately 10 mM.
-
Prepare a stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) at a concentration of approximately 5 mM.
-
-
Measurement:
-
In a series of cuvettes, add a fixed volume of the thiol stock solution to each of the different pH buffer solutions to achieve a final thiol concentration of approximately 0.1 mM.
-
Initiate the reaction by adding a small, fixed volume of the DTNB stock solution to each cuvette.
-
Allow the reaction to proceed to completion (typically a few minutes).
-
Measure the absorbance of the resulting TNB²⁻ solution at 412 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance at 412 nm as a function of pH.
-
The data should follow a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance.
-
Protocol 2: Kinetic Analysis of Nucleophilic Substitution (SN2) Reaction by HPLC
Objective: To determine the second-order rate constant for the SN2 reaction of a thiol with an alkyl halide.
Methodology: The reaction progress is monitored by quantifying the disappearance of the alkyl halide or the appearance of the thioether product over time using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve the alkyl halide (e.g., 1-bromobutane) in a suitable solvent (e.g., acetonitrile).
-
In a separate flask, prepare a solution of the thiol (this compound or a linear alkanethiol) and a non-nucleophilic base (e.g., DBU) in the same solvent. The base is used to generate the thiolate in situ.
-
Equilibrate both solutions to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by rapidly adding the thiol/base solution to the alkyl halide solution with vigorous stirring.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid) and an internal standard.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with UV detection.
-
Develop a chromatographic method that effectively separates the alkyl halide, the thioether product, and the internal standard.
-
-
Data Analysis:
-
Create a calibration curve for the alkyl halide using the internal standard.
-
Determine the concentration of the alkyl halide at each time point.
-
For a second-order reaction, a plot of 1/[Alkyl Halide] versus time will yield a straight line. The slope of this line is the second-order rate constant (k).
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validating the Synthesis of Cyclohexanethiol Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is contingent upon rigorous analytical validation. This guide provides a comprehensive comparison of analytical techniques for confirming the synthesis of cyclohexanethiol derivatives, crucial intermediates in the development of new therapeutic agents. We present a comparative analysis of common synthetic routes and the primary analytical methods used for their validation, supported by experimental data and detailed protocols.
The introduction of a thiol group to a cyclohexane ring creates a versatile chemical scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The validation of these synthetic products is paramount to ensure their identity, purity, and suitability for further use. This guide will explore two common synthetic pathways for creating this compound derivatives and detail the analytical techniques used to characterize the resulting products.
Synthesis of this compound Derivatives: A Comparative Overview
Two prevalent methods for the synthesis of this compound derivatives are the nucleophilic substitution of a cyclohexyl halide and the formation of a thioether via reaction with an electrophile. Below is a comparison of these two approaches.
| Synthesis Method | Description | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution | A common method where a cyclohexyl halide (e.g., bromide or chloride) reacts with a sulfur nucleophile, such as sodium hydrosulfide or a thiolate anion, to form the corresponding this compound derivative. | Cyclohexyl bromide, Sodium hydrosulfide (NaSH), Thiourea followed by hydrolysis. | Room temperature to reflux in a suitable solvent (e.g., ethanol, DMF). | Readily available starting materials, straightforward procedure. | Can be prone to elimination side reactions, especially with hindered substrates. |
| Thioether Formation | This method involves the reaction of this compound with an electrophile, such as an alkyl halide or an epoxide, in the presence of a base to form a cyclohexyl thioether. | This compound, Alkyl halide (e.g., benzyl bromide), Base (e.g., sodium hydroxide, triethylamine). | Room temperature in a polar aprotic solvent (e.g., DMF, acetonitrile). | High yields, good functional group tolerance. | Requires the pre-synthesis of this compound. |
Analytical Techniques for Validation
The successful synthesis of this compound derivatives must be confirmed using a combination of analytical techniques to provide unequivocal evidence of the compound's structure and purity. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS). High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity assessment.
Performance Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. | Unambiguous structure elucidation. | Relatively low sensitivity, requires pure samples for clear spectra. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. | Identification of functional groups present in the molecule (e.g., S-H, C-S, C=O). | Rapid and non-destructive. | Provides information on functional groups but not the overall molecular structure. |
| GC-MS | Gas Chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by Mass Spectrometry for detection and identification based on mass-to-charge ratio. | Molecular weight and fragmentation pattern, which can be used for structural confirmation and identification of impurities. | High sensitivity and selectivity, excellent for separating and identifying volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | High-Performance Liquid Chromatography separates compounds based on their polarity. UV detection is used for quantification. | Purity assessment and quantification of the target compound. | High precision and accuracy for quantification, suitable for a wide range of compounds. | Thiols often lack a strong UV chromophore, requiring derivatization for sensitive detection. |
Experimental Protocols
Synthesis of S-Cyclohexyl Thioacetate (A this compound Precursor)
This protocol describes a common method for introducing a protected thiol group to a cyclohexane ring via nucleophilic substitution.
Materials:
-
Cyclohexyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohexyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and a solution of NaOH (2.2 eq) in water is added. The mixture is then refluxed for another 2 hours.
-
After cooling, the mixture is acidified with HCl (1 M) and extracted with dichloromethane.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is dissolved in dichloromethane and cooled to 0 °C. Acetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 1 hour.
-
The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude S-cyclohexyl thioacetate, which can be purified by column chromatography.
Analytical Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Expected signals for S-cyclohexyl thioacetate include a multiplet around 3.2-3.4 ppm for the proton attached to the carbon bearing the sulfur, multiplets between 1.2 and 2.1 ppm for the cyclohexane ring protons, and a singlet around 2.3 ppm for the acetyl methyl protons.
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Expected signals include a peak around 195 ppm for the carbonyl carbon, a peak around 45 ppm for the carbon attached to sulfur, and several peaks between 25 and 35 ppm for the other cyclohexane carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions: For S-cyclohexyl thioacetate, a strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretch of the thioester is expected. The characteristic S-H stretch of the free thiol (around 2550 cm⁻¹) should be absent.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Expected Results: The chromatogram should show a single major peak corresponding to the S-cyclohexyl thioacetate. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 158, along with characteristic fragment ions.
Visualizing the Workflow
To illustrate the logical flow of synthesizing and validating a this compound derivative, the following diagrams are provided.
Caption: Synthetic workflow for S-cyclohexyl thioacetate.
Caption: Analytical validation workflow for this compound derivatives.
By employing a combination of these synthetic and analytical methodologies, researchers can confidently synthesize and validate novel this compound derivatives, paving the way for their application in drug discovery and development. The choice of specific techniques will depend on the nature of the derivative and the research objectives, but the principles outlined in this guide provide a solid foundation for robust scientific investigation.
A Comparative Guide to the Quantitative Analysis of Cyclohexanethiol in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of cyclohexanethiol in complex matrices such as biological fluids, environmental samples, or petroleum products is a significant analytical challenge. Due to its volatility and reactivity, selecting an appropriate analytical method is critical for achieving accurate and reproducible results. This guide provides an objective comparison of prevalent analytical techniques, supported by performance data and detailed experimental protocols, to aid in methodology selection.
The primary methods for quantifying this compound and other volatile thiols include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with selective detectors or requiring a derivatization step to enhance sensitivity and selectivity.
Comparative Performance of Analytical Techniques
The choice of method is often dictated by the sample matrix, required sensitivity, selectivity, and available instrumentation. Gas chromatography is well-suited for volatile compounds like this compound, while HPLC is a powerful alternative, particularly when dealing with less volatile thiols or when derivatization can significantly improve detection limits.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Common Detectors | Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), Mass Spectrometry (MS).[1] | UV-Vis, Fluorescence Detector (FLD), Mass Spectrometry (MS).[2][3] |
| Sample Volatility | Required. Suitable for this compound. | Not strictly required. |
| Derivatization | Optional, can be used to improve peak shape and thermal stability (e.g., silylation).[4] | Often required for thiols to add a UV-absorbing or fluorescent tag (e.g., with mBBr or SBD-F).[4][5] |
| Selectivity | High, especially with sulfur-specific detectors like FPD and SCD.[1] | High, particularly when combined with derivatization and fluorescence or MS detection.[6] |
| Sensitivity | High (sub-µM to nM range), detector-dependent.[1] | Very high with fluorescent derivatization (pM to fM range).[3][6] |
| Throughput | Medium to high, especially with headspace autosamplers.[1] | Low to medium, dependent on derivatization time and HPLC run time.[5] |
| Key Advantages | Excellent for volatile sulfur compounds, minimal sample preparation with headspace analysis.[7] | High sensitivity and specificity with derivatization, suitable for a wide range of thiols.[5] |
| Key Disadvantages | Requires thermally stable analytes, potential for contamination of the GC system.[7] | Derivatization adds complexity and time, potential for incomplete reactions. |
Experimental Protocols
Detailed methodologies for two common approaches are provided below.
Method 1: Headspace Gas Chromatography with Flame Photometric Detection (HS-GC-FPD)
This method is ideal for the routine analysis of volatile organosulfur compounds like this compound in liquid matrices, minimizing sample handling and potential contamination of the GC system.[1][7]
1. Instrumentation:
-
A gas chromatograph equipped with a headspace autosampler and a Flame Photometric Detector (FPD) operating in sulfur mode.[1]
-
GC Column: A suitable column for separating volatile sulfur compounds, such as a DB-5 or similar.[4]
2. Reagents:
-
This compound standard
-
Solvent for standards and samples (e.g., Dimethylformamide)
-
Inert gas for headspace pressurization and carrier gas (e.g., Helium or Nitrogen)
3. Sample and Standard Preparation:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
For liquid samples, accurately transfer a known volume into a headspace vial. For solid samples, a solvent extraction may be necessary first.
-
Seal the vials immediately.
4. HS-GC-FPD Analysis:
-
Headspace Parameters:
-
GC Parameters:
-
Injector Temperature: e.g., 250°C.
-
Oven Program: Start with a low initial temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Carrier Gas Flow: Set to an optimal flow rate for the column dimensions.
-
-
FPD Parameters: Set temperatures and gas flows as recommended by the manufacturer for sulfur detection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Caption: Workflow for HS-GC-FPD analysis of this compound.
Method 2: HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method offers exceptional sensitivity and is suitable for complex samples where interfering compounds may be present. Thiols are not naturally fluorescent, so they are "tagged" with a fluorescent probe before analysis.[8]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.[2]
-
HPLC Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
2. Reagents:
-
This compound standard
-
Fluorescent derivatizing agent: e.g., 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F) or monobromobimane (mBBr).[4][5]
-
Reaction Buffer: e.g., borate buffer (pH 8.0-9.5).
-
Mobile Phase A: Acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
3. Derivatization Procedure:
-
To the sample or standard solution, add the reaction buffer.
-
Add the derivatizing agent solution (e.g., SBD-F dissolved in acetonitrile).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) in the dark to form the stable, fluorescent thiol adduct.[4]
-
Stop the reaction by adding an acid (e.g., formic acid) or by cooling.
4. HPLC-FLD Analysis:
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Chromatographic Conditions:
-
Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the derivatized this compound.
-
Column Temperature: e.g., 30-40°C.
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths specific to the chosen fluorescent tag. For SBD-F adducts, typical wavelengths are Ex: 385 nm and Em: 515 nm.[4]
-
5. Quantification:
-
Create a calibration curve using derivatized this compound standards.
-
Determine the concentration in samples by comparing the peak area of the fluorescent adduct to the calibration curve.
References
A Comparative Guide to the Electrochemical Properties of Thiol-Based Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of Self-Assembled Monolayers (SAMs) is critical for the development of robust and sensitive biosensors, tailored drug delivery systems, and advanced electronic devices. Thiol-based SAMs on gold surfaces are a cornerstone of surface functionalization, offering a versatile platform for controlling interfacial properties. This guide provides an objective comparison of the electrochemical characteristics of different thiol-based SAMs, supported by experimental data and detailed methodologies.
Thiol-based SAMs, formed by the spontaneous organization of molecules containing a sulfur headgroup onto a gold substrate, create a highly ordered and stable molecular layer. The electrochemical properties of these monolayers are paramount to their function and are significantly influenced by the structure of the thiol molecule, including the length of the alkyl chain, the nature of the terminal group, and the presence of aromatic moieties. Key electrochemical parameters for comparison include electron transfer kinetics, surface coverage, impedance characteristics, and long-term stability.
Comparative Electrochemical Data of Thiol-Based SAMs
The following table summarizes key quantitative data for various thiol-based SAMs, providing a clear comparison of their electrochemical performance. The data has been compiled from multiple studies to offer a broad overview.
| Thiol Type | Chain Length | Terminal Group | Electron Transfer Resistance (R_ct) (kΩ·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Surface Coverage (Γ) (mol/cm²) | Stability Notes |
| Alkanethiol | Short (C6) | -CH₃ | Low | High | ~3 x 10⁻¹⁰[1] | Less stable, prone to defects and desorption.[2][3] |
| Alkanethiol | Medium (C11-C12) | -CH₃ | Moderate | Moderate | ~4.6 x 10⁻¹⁰ | Good balance of stability and electron transfer. |
| Alkanethiol | Long (C16-C18) | -CH₃ | High[4] | Low[5] | High | Highly stable and well-ordered, but can impede electron transfer.[2] |
| Aromatic Thiol | - | -C₆H₅ | Moderate | Moderate | Variable | Enhanced stability due to π-π stacking interactions.[6] |
| Hydroxy-terminated Alkanethiol | Medium (C11) | -OH | Moderate-High | Moderate | High | Forms hydrogen bonds, increasing stability and hydrophilicity. |
| Carboxy-terminated Alkanethiol | Medium (C11) | -COOH | High | Moderate | High | Stability is pH-dependent; can be used for electrostatic interactions.[7] |
| Mixed SAM (e.g., C12/C6) | - | -CH₃ | Tunable | Tunable | High | Allows for fine-tuning of surface properties and defect passivation.[8][9] |
| Ferrocene-terminated Alkanethiol | Medium (C11) | -Fc | Low (redox active) | - | ~4.5 x 10⁻¹⁰[10][11] | Used as a redox probe to study electron transfer mechanisms.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the standard experimental protocols for the key electrochemical techniques used to characterize thiol-based SAMs.
Self-Assembled Monolayer (SAM) Formation
a. Substrate Preparation:
-
Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants.
-
This is typically achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol.
-
The substrates are then dried under a stream of nitrogen gas.
b. SAM Deposition:
-
The cleaned gold substrates are immediately immersed in a dilute solution (typically 1 mM) of the desired thiol in a suitable solvent (e.g., ethanol or isopropanol).
-
The immersion time can vary from a few minutes to 24 hours to ensure the formation of a well-ordered monolayer.[13] Longer incubation times can lead to more organized and defect-free SAMs.
-
After immersion, the substrates are thoroughly rinsed with the solvent to remove non-chemisorbed molecules and dried under a nitrogen stream.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of the SAM and to assess its blocking properties against electroactive species in solution.
a. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the SAM-modified gold substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[14]
-
The electrolyte solution typically contains a redox probe, such as 1 mM potassium ferricyanide (K₃[Fe(CN)₆]) in a supporting electrolyte like 0.1 M KCl.
b. Measurement Procedure:
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The quality of the SAM can be inferred from the suppression of the redox peaks of the probe in solution. A well-formed, defect-free SAM will effectively block the electron transfer between the electrode and the redox probe.[7]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of SAMs, providing information on the monolayer's capacitance, resistance, and the presence of defects.
a. Electrochemical Cell Setup:
-
The same three-electrode cell setup as for CV is used.[15]
-
The electrolyte often contains a redox probe, such as an equimolar mixture of potassium ferricyanide and potassium ferrocyanide.
b. Measurement Procedure:
-
A small amplitude AC potential (e.g., 5-10 mV) is applied to the working electrode at its formal potential, superimposed on a DC potential.
-
The frequency of the AC potential is varied over a wide range (e.g., from 100 kHz to 0.1 Hz).
-
The resulting impedance is measured and is often represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data is typically fitted to an equivalent electrical circuit model (e.g., a Randles circuit) to extract quantitative parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[15] A high Rct and low Cdl are indicative of a well-packed and insulating SAM.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. "The Electrochemical Behaviors of a Novel Ferrocene Alkylthiol SAMs on " by Xiao-gang ZHANG, Yan-li SHI et al. [jelectrochem.xmu.edu.cn]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 14. scispace.com [scispace.com]
- 15. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Review: A Comparative Analysis of Cyclohexanethiol from NIST and SDBS Databases
For Immediate Release
This comprehensive guide provides a detailed comparison of the spectroscopic data for cyclohexanethiol available in two prominent public databases: the National Institute of Standards and Technology (NIST) database and the Spectral Database for Organic Compounds (SDBS). This document is intended for researchers, scientists, and drug development professionals who rely on accurate spectroscopic information for substance identification, characterization, and experimental design.
Summary of Spectroscopic Data
This compound (CAS No: 1569-69-3), a cyclic thiol with a molecular weight of 116.22 g/mol , is a compound of interest in various chemical research areas. Accurate spectroscopic data is crucial for its unambiguous identification and for understanding its chemical properties. This review summarizes the available quantitative data from NIST and SDBS for infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule. The gas-phase IR spectrum for this compound is available on the NIST Chemistry WebBook.[1][2] The key absorption bands are summarized in Table 1. Data from SDBS is also included for comparison.
Table 1: Comparison of Infrared (IR) Spectroscopy Data for this compound
| Database | Wavenumber (cm⁻¹) | Assignment (Tentative) |
| NIST | 2930 | C-H stretch (cyclohexyl) |
| NIST | 2850 | C-H stretch (cyclohexyl) |
| NIST | 2570 | S-H stretch |
| NIST | 1450 | C-H bend (cyclohexyl) |
| SDBS | (Data not directly available) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules. The electron ionization (EI) mass spectrum of this compound is available from the NIST database.[3][4] The major fragments and their relative intensities are presented in Table 2.
Table 2: Comparison of Mass Spectrometry (EI-MS) Data for this compound
| Database | m/z | Relative Intensity (%) | Assignment (Tentative) |
| NIST | 116 | 42 | [M]⁺ (Molecular Ion) |
| NIST | 83 | 76 | [M - SH]⁺ |
| NIST | 67 | 67 | [C₅H₇]⁺ |
| NIST | 55 | 100 | [C₄H₇]⁺ |
| SDBS | (Data not directly available) |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of hydrogen atoms. ¹H NMR data for this compound is available from various sources, including ChemicalBook and is referenced in PubChem (data from SpectraBase).[5][6]
Table 3: Comparison of ¹H NMR Spectroscopy Data for this compound
| Database/Source | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tentative) |
| ChemicalBook | 2.79 | m | 1H | CH-SH |
| ChemicalBook | 1.1-2.1 | m | 10H | Cyclohexyl CH₂ |
| ChemicalBook | 1.34 | t | 1H | SH |
| SDBS | (Data not directly available) |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Data for this compound is referenced in PubChem (from SpectraBase).[5]
Table 4: Comparison of ¹³C NMR Spectroscopy Data for this compound
| Database/Source | Chemical Shift (ppm) | Assignment (Tentative) |
| PubChem (SpectraBase) | (Data not directly available) | C1 (CH-SH) |
| PubChem (SpectraBase) | (Data not directly available) | C2, C6 |
| PubChem (SpectraBase) | (Data not directly available) | C3, C5 |
| PubChem (SpectraBase) | (Data not directly available) | C4 |
| SDBS | (Data not directly available) |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. PubChem provides a reference to a Raman spectrum for this compound from SpectraBase.[5]
Table 5: Raman Spectroscopy Data for this compound
| Database/Source | Raman Shift (cm⁻¹) | Assignment (Tentative) |
| PubChem (SpectraBase) | (Data not directly available) | |
| SDBS | (Data not directly available) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are often not fully described in the databases. However, general methodologies can be inferred.
-
Infrared (IR) Spectroscopy (NIST): The spectrum available is a gas-phase spectrum, likely obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was introduced into a gas cell, and the spectrum was recorded over a standard mid-IR range.
-
Mass Spectrometry (NIST): The data is from an electron ionization (EI) source. In this method, the sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (usually 70 eV) to induce ionization and fragmentation.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Logical Workflow for Spectroscopic Data Review
The process of conducting this literature review involved a systematic approach to searching, collecting, and comparing the spectroscopic data for this compound from the NIST and SDBS databases. The following diagram illustrates this workflow.
Caption: Workflow for the literature review of spectroscopic data.
Conclusion
The NIST and SDBS databases are invaluable resources for accessing spectroscopic data of chemical compounds. For this compound, the NIST database provides readily accessible gas-phase IR and EI-mass spectra with quantitative peak information. While the SDBS database is a comprehensive resource, accessing specific data for this compound through direct search proved challenging in this review. PubChem serves as a useful portal, providing links to various spectroscopic data, including NMR and Raman from other specialized databases like SpectraBase. For comprehensive analysis, researchers are encouraged to consult multiple databases and be mindful of the experimental conditions under which the data were acquired. Further efforts to standardize and centralize access to detailed experimental protocols would greatly benefit the scientific community.
References
Safety Operating Guide
Proper Disposal of Cyclohexanethiol: A Guide for Laboratory Professionals
The safe management and disposal of Cyclohexanethiol are critical for ensuring laboratory safety and environmental protection. Due to its flammability, toxicity, and potent stench, all personnel must adhere to strict protocols. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound and associated waste materials.
Immediate Safety and Handling
All work involving this compound must be performed within a certified chemical fume hood to minimize odor and inhalation exposure.[1][2][3] Personnel must wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves.[1][2] Store this compound in a cool, dry, well-ventilated area away from heat, sparks, or open flames, and ensure containers are tightly sealed.[1][4][5][6] It is incompatible with oxidizing agents, strong acids, and alkali metals.[6][7]
Hazard Summary and Exposure Limits
This compound is a hazardous substance with multiple risk factors. The following table summarizes its key hazard classifications and occupational exposure limits.
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor.[5][8][9] | GHS Category 3 |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[5][8] | GHS Category 3/4 |
| Skin Irritation | Causes skin irritation.[5] | GHS Category 2 |
| Eye Irritation | Causes serious eye irritation.[5] | GHS Category 2A |
| Respiratory Irritation | May cause respiratory irritation.[5] | GHS STOT SE Cat 3 |
| Odor | Potent, extremely unpleasant odor (stench).[1][2][10][11] | N/A |
| NIOSH REL | 0.5 ppm | [7] |
Step-by-Step Disposal Procedures
All this compound-containing waste must be treated as hazardous waste and disposed of through the institution's environmental health and safety (EH&S) office.[1][7] Do not mix thiol waste with other waste streams unless compatibility has been confirmed.[1]
Unused or Surplus this compound
Unused or surplus this compound must be disposed of as hazardous chemical waste.[2]
-
Step 1: Ensure the original container is tightly capped and sealed, potentially with paraffin film.[1][2]
-
Step 2: Properly label the container as "Hazardous Waste" with the full chemical name "this compound".
-
Step 3: Place the container in a designated hazardous waste collection area for pickup by EH&S personnel.
-
Alternative: For specialized facilities, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][6] This must be performed by qualified personnel.
Contaminated Liquid Waste
This category includes reaction quenching solutions and aqueous layers from extractions.
-
Step 1: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Step 2: For small quantities, the thiol can be neutralized to a less odorous sulfonic acid by treating it with a bleach solution (see Decontamination Protocol below).[2][3][12]
-
Step 3: Even after neutralization, the resulting solution must be disposed of as hazardous waste.[2][3]
Contaminated Solid Waste
This includes items such as gloves, paper towels, and absorbent materials used for spills.
-
Step 1: Place all contaminated solid waste into a plastic bag and seal it to contain the odor.[1][3]
-
Step 2: Place the sealed bag into a designated hazardous waste container that is clearly labeled for thiol waste.[1][3]
Contaminated Glassware and Equipment
All non-disposable items that have come into contact with this compound must be decontaminated immediately after use.[2][13]
-
Step 1: Working in a fume hood, rinse the equipment with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.
-
Step 2: Submerge the rinsed glassware and equipment in a prepared bleach bath for full decontamination (see Decontamination Protocol below).[2][13]
Experimental Protocol: Decontamination via Oxidation
Thiols can be oxidized to less volatile and non-malodorous sulfonic acids using sodium hypochlorite (bleach).[3] This procedure is essential for decontaminating glassware and treating small amounts of liquid waste.
Methodology:
-
Prepare Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a bleach bath.[13] A 1:1 mixture of commercial bleach and water is often recommended.[2][13]
-
Submerge Equipment: Immediately after use, place contaminated glassware, syringes, and other non-disposable items into the bleach bath.[2] For larger items that cannot be submerged, fill them with the bleach solution and seal them.[2]
-
Soak: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[2][13]
-
Rinse: After soaking, remove the items from the bleach bath and rinse them thoroughly with water before proceeding with standard cleaning methods.[13]
-
Bath Disposal: Used bleach baths can often be reused.[13] If the bath develops a strong odor or contains significant solid buildup, it should be disposed of by pouring it down the sink with a large volume of flushing water.[13]
| Parameter | Specification | Rationale |
| Oxidizing Agent | Sodium Hypochlorite (~5.25% solution, commercial bleach).[2][3] | Effectively oxidizes thiols to non-malodorous sulfonic acids.[3] |
| Recommended Ratio | A 1:1 mixture of bleach and water is common for baths.[2][13] | Provides sufficient oxidizing capacity for decontamination. |
| Quenching Capacity | A 5.25% bleach solution will quench ~7 mL of a stench chemical.[3] | Useful for estimating the amount of bleach needed for liquid waste. |
| Soaking Time | Minimum of 14-24 hours.[2][13] | Ensures complete reaction and odor neutralization. |
| Reaction Conditions | Perform in a fume hood. The reaction can be exothermic; cooling may be needed for larger quantities.[2] | Safety precaution to manage potential heat generation and vapors. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of various this compound waste streams.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required to mitigate risks.
-
Step 1: Evacuate all personnel not wearing protective equipment from the spill area.[7]
-
Step 2: Remove all sources of ignition.[7]
-
Step 3: If the spill is small and contained within a fume hood, cover it with an absorbent material such as activated charcoal, vermiculite, or sand.[1][7]
-
Step 4: Carefully collect the absorbent material into a sealable container for disposal as hazardous waste.[1][7]
-
Step 5: Decontaminate the spill area with a bleach solution.[1]
-
Step 6: For large spills, evacuate the lab, close the door, and contact your institution's EH&S office immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. nextsds.com [nextsds.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. This compound | 1569-69-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistry.mtu.edu [chemistry.mtu.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanethiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclohexanethiol, a flammable and toxic compound. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Core Safety and Handling Protocols
This compound is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield may be necessary in situations with a higher risk of splashing.[3]
-
Skin Protection: Chemical-resistant gloves are required.[3] Wear protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a vapor respirator or work in a well-ventilated area, preferably under a fume hood.[3] In case of inadequate ventilation, a self-contained breathing apparatus may be required.[4]
| PPE Category | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or eyeglasses as per OSHA 29 CFR 1910.133 or European Standard EN166. | [2] |
| Hand Protection | Protective gloves. | [3] |
| Skin and Body Protection | Protective clothing and boots as needed. | [3] |
| Respiratory Protection | Vapor respirator. Follow local and national regulations. | [3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols: Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Storage: Store containers in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[3] Keep containers tightly sealed.[1][3] The substance may be air-sensitive, so storage under an inert gas is recommended.[1]
-
Fire Prevention: this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof electrical, ventilating, and lighting equipment.[3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]
-
Spill Management: In case of a spill, evacuate the area.[5] Remove all sources of ignition.[2] Absorb the spill with an inert material, such as sand or dry earth, and place it in a sealed container for disposal.[3][5] Prevent the spill from entering drains.[3]
Disposal Plan
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1][3] It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[3] Contact a licensed professional waste disposal service to ensure proper disposal.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 43 °C (109.4 °F) - Pensky-Martens closed cup | |
| Vapor Pressure | 5 mbar @ 20 °C | [2] |
| Vapor Density | 4.0 (vs air) | |
| Specific Gravity | 0.950 g/mL at 25 °C | |
| NIOSH IDLH Ceiling | 0.5 ppm (2.4 mg/m³) | [2] |
Emergency First-Aid Procedures
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1] Rinse mouth.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
